4-Amino-N,N-dimethylbenzenesulfonamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 110777. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-amino-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-10(2)13(11,12)8-5-3-7(9)4-6-8/h3-6H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABGMPQXLCJMSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061902 | |
| Record name | Benzenesulfonamide, 4-amino-N,N-dimethyl- | |
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Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1709-59-7 | |
| Record name | 4-Amino-N,N-dimethylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1709-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzenesulfonamide, 4-amino-N,N-dimethyl- | |
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| Record name | 4-Amino-N,N-dimethylbenzenesulfonamide | |
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| Record name | Benzenesulfonamide, 4-amino-N,N-dimethyl- | |
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| Record name | Benzenesulfonamide, 4-amino-N,N-dimethyl- | |
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| Record name | 4-amino-N,N-dimethylbenzenesulphonamide | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Amino-N,N-dimethylbenzenesulfonamide
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Amino-N,N-dimethylbenzenesulfonamide, tailored for researchers, scientists, and professionals in drug development. This document outlines its structural characteristics, physicochemical parameters, spectral data, and relevant safety information.
Chemical Identity and Structure
IUPAC Name: this compound
CAS Number: 1709-59-7
Molecular Formula: C₈H₁₂N₂O₂S
Molecular Weight: 200.26 g/mol
Chemical Structure:
An In-depth Technical Guide to the Structure and Synthesis of 4-Amino-N,N-dimethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure and a detailed synthetic pathway for 4-Amino-N,N-dimethylbenzenesulfonamide. The synthesis is a two-step process commencing with the reaction of 4-acetamidobenzenesulfonyl chloride with dimethylamine, followed by the hydrolysis of the intermediate product. This document outlines the experimental protocols, presents quantitative data in structured tables, and includes a visual representation of the synthetic workflow to facilitate understanding and replication by researchers in the fields of medicinal chemistry and drug development.
Chemical Structure and Identification
This compound is an aromatic sulfonamide with the empirical formula C₈H₁₂N₂O₂S.[1][2] It has a molecular weight of 200.26 g/mol .[1][2] The structure features a benzene ring substituted with an amino group and a dimethylsulfonamide group at the para positions.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1709-59-7[1][2] |
| Molecular Formula | C₈H₁₂N₂O₂S[1][2] |
| Molecular Weight | 200.26 g/mol [1][2] |
| SMILES | CN(C)S(=O)(=O)c1ccc(N)cc1[2] |
| InChI | 1S/C8H12N2O2S/c1-10(2)13(11,12)8-5-3-7(9)4-6-8/h3-6H,9H2,1-2H3[2] |
Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process:
-
Formation of 4-acetamido-N,N-dimethylbenzenesulfonamide: This step involves the reaction of 4-acetamidobenzenesulfonyl chloride with dimethylamine. The acetamido group serves as a protecting group for the amino functionality on the benzene ring.
-
Hydrolysis of 4-acetamido-N,N-dimethylbenzenesulfonamide: The protecting acetamido group is removed by acid- or base-catalyzed hydrolysis to yield the final product, this compound.
Experimental Protocols
Step 1: Synthesis of 4-acetamido-N,N-dimethylbenzenesulfonamide
This procedure is adapted from a general method for the synthesis of sulfonamides.[3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 4-acetamidobenzenesulfonyl chloride | 233.67 | 5 | 1.17 g |
| Dimethylamine (e.g., 2M in THF) | 45.08 | 5 | 2.5 mL |
| Sodium Carbonate | 105.99 | 7 | 0.74 g |
| Dichloromethane | - | - | 50 mL |
| Distilled Water | - | - | 20 mL |
Procedure:
-
To a stirred mixture of dimethylamine (5 mmol) and sodium carbonate (7 mmol) in dichloromethane (20 mL), a solution of 4-acetamidobenzenesulfonyl chloride (5 mmol) in dichloromethane (30 mL) is added dropwise.[3]
-
The reaction mixture is stirred at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]
-
Upon completion of the reaction, distilled water (20 mL) is added to the mixture.[3]
-
The organic phase is separated, and the aqueous phase is extracted with dichloromethane (2 x 30 mL).[3]
-
The combined organic extracts are washed with water (30 mL).[3]
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[3]
-
The crude 4-acetamido-N,N-dimethylbenzenesulfonamide can be purified by column chromatography on silica gel.[3]
Step 2: Hydrolysis of 4-acetamido-N,N-dimethylbenzenesulfonamide
The hydrolysis of the acetamido group can be achieved under acidic or basic conditions. The following is a general representation of an acid-catalyzed hydrolysis.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount |
| 4-acetamido-N,N-dimethylbenzenesulfonamide | 242.29 | 1 equivalent |
| Hydrochloric Acid (concentrated) | - | Excess |
| Sodium Hydroxide (for neutralization) | - | As needed |
| Water | - | As needed |
Procedure:
-
The 4-acetamido-N,N-dimethylbenzenesulfonamide is dissolved in a suitable solvent, and an excess of concentrated hydrochloric acid is added.
-
The mixture is heated to reflux, and the reaction is monitored by TLC until the starting material is consumed.
-
After cooling to room temperature, the reaction mixture is carefully neutralized with a solution of sodium hydroxide to a pH of approximately 7.
-
The precipitated product, this compound, is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Summary
Table of Reagents for Step 1:
| Reagent | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| 4-acetamidobenzenesulfonyl chloride | 233.67 | 1 |
| Dimethylamine | 45.08 | 1 |
| Sodium Carbonate | 105.99 | 1.4 |
Expected Product Information:
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| 4-acetamido-N,N-dimethylbenzenesulfonamide | C₁₀H₁₄N₂O₃S | 242.29 |
| This compound | C₈H₁₂N₂O₂S | 200.26 |
Note: Yields for the specific synthesis of this compound are not explicitly detailed in the cited literature, but similar reactions report yields in the range of 70-90%.[3]
Safety Precautions
-
4-acetamidobenzenesulfonyl chloride is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dimethylamine is a flammable and corrosive gas/liquid. It should be handled in a well-ventilated fume hood.
-
Concentrated acids and bases are highly corrosive and should be handled with extreme care.
-
All reactions should be performed in a well-ventilated laboratory fume hood.
This guide provides a foundational understanding of the structure and synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt the procedures based on their specific laboratory conditions and safety protocols.
References
An In-depth Technical Guide to 4-Amino-N,N-dimethylbenzenesulfonamide (CAS: 1709-59-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Amino-N,N-dimethylbenzenesulfonamide (CAS: 1709-59-7), a versatile sulfonamide compound. This document details its chemical and physical properties, safety and handling protocols, and key applications in medicinal chemistry. Special emphasis is placed on its role as a carbonic anhydrase inhibitor and as a building block in the synthesis of various biologically active molecules. Detailed experimental protocols for its synthesis and relevant biological assays are provided, alongside mandatory visualizations of key processes to facilitate a deeper understanding of its utility in research and drug development.
Chemical and Physical Properties
This compound is a solid organic compound.[1] Its core structure consists of a benzene ring substituted with an amino group and a dimethylsulfonamide group. This structure imparts properties that make it a valuable intermediate in chemical synthesis.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1709-59-7 | |
| Molecular Formula | C₈H₁₂N₂O₂S | |
| Molecular Weight | 200.26 g/mol | |
| Appearance | Solid | [1] |
| Melting Point | 168-170 °C | [1] |
| Boiling Point | 352.9 °C at 760 mmHg | [1] |
| InChI | 1S/C8H12N2O2S/c1-10(2)13(11,12)8-5-3-7(9)4-6-8/h3-6H,9H2,1-2H3 | |
| InChI Key | BABGMPQXLCJMSK-UHFFFAOYSA-N | |
| SMILES | CN(C)S(=O)(=O)c1ccc(N)cc1 |
Spectroscopic Data
Table 2: Spectroscopic Data for this compound (General Information)
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals corresponding to aromatic protons, protons of the amino group, and the methyl groups on the sulfonamide nitrogen. |
| ¹³C NMR | Resonances for the carbon atoms of the benzene ring and the methyl groups. |
| FT-IR | Characteristic absorption bands for N-H stretching of the amino group, S=O stretching of the sulfonamide, and C-N stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the sulfonamide structure. |
Safety and Handling
This compound is classified as harmful and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
Table 3: Safety Information for this compound
| Hazard Statement | Precautionary Statement | Pictogram |
| H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | GHS07 (Exclamation Mark) |
| H317: May cause an allergic skin reaction. | P264: Wash skin thoroughly after handling. | |
| P270: Do not eat, drink or smoke when using this product. | ||
| P280: Wear protective gloves/eye protection/face protection. | ||
| P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | ||
| P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |
Applications in Drug Development and Research
The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents. This compound serves as a valuable building block for the synthesis of more complex molecules with diverse biological activities.
Carbonic Anhydrase Inhibition
Sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[4] Inhibition of specific CA isoforms has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[4] The primary amino group of this compound can be readily modified to introduce various "tail" moieties, which can enhance binding affinity and selectivity for different CA isoforms.[4]
Antibacterial Agents
Historically, sulfonamides were among the first synthetic antimicrobial agents. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. By blocking this pathway, they inhibit bacterial growth. The general mechanism of action for sulfonamide antibacterial agents is depicted below.
Kinase Inhibition
Derivatives of benzenesulfonamides have been explored as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[5] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The 4-amino group of this compound provides a convenient point for chemical modification to generate libraries of compounds for screening against different kinase targets.
Experimental Protocols
Synthesis of this compound
A common synthetic route to N,N-disubstituted sulfanilamides involves the reaction of 4-acetamidobenzenesulfonyl chloride with the corresponding secondary amine, followed by deprotection of the amino group.
Workflow for the Synthesis of this compound
Caption: Synthesis of this compound.
Detailed Protocol:
-
Step 1: Synthesis of N-(4-(N,N-dimethylsulfamoyl)phenyl)acetamide
-
Dissolve 4-acetamidobenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add dimethylamine (2.0 eq, as a solution in THF or as a gas) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
-
Step 2: Synthesis of this compound
-
Suspend N-(4-(N,N-dimethylsulfamoyl)phenyl)acetamide (1.0 eq) in a mixture of water and concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Carbonic Anhydrase Inhibition Assay (Fluorescent Thermal Shift Assay)
This assay measures the binding of an inhibitor to a carbonic anhydrase isoform by observing the change in the protein's melting temperature (Tm).[1]
Workflow for Carbonic Anhydrase Inhibition Assay
Caption: Carbonic Anhydrase Inhibition Assay Workflow.
Detailed Protocol:
-
Prepare a stock solution of the human carbonic anhydrase isoform of interest in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).
-
Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange).
-
Prepare serial dilutions of this compound in the same buffer.
-
In a 96-well or 384-well PCR plate, add the CA enzyme, the fluorescent dye, and the inhibitor solution to each well. Include a control with no inhibitor.
-
Seal the plate and place it in a real-time PCR instrument.
-
Run a thermal melt experiment, gradually increasing the temperature from 25 °C to 95 °C, while continuously monitoring the fluorescence.
-
As the protein unfolds, the dye will bind to the exposed hydrophobic regions, causing an increase in fluorescence.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition.
-
The shift in Tm in the presence of the inhibitor is used to calculate the binding affinity (Kd).
Signaling Pathways
Inhibition of Bacterial Folate Biosynthesis
Sulfonamides, including derivatives of this compound, act as antibacterial agents by inhibiting the synthesis of folic acid, a crucial cofactor for DNA synthesis and repair. They are structural analogs of para-aminobenzoic acid (PABA) and competitively inhibit the enzyme dihydropteroate synthase (DHPS).
Caption: Inhibition of Bacterial Folate Synthesis.
Mechanism of Carbonic Anhydrase Inhibition
Sulfonamides inhibit carbonic anhydrases by coordinating to the zinc ion (Zn²⁺) in the enzyme's active site. This binding displaces a water molecule or hydroxide ion that is essential for the catalytic hydration of carbon dioxide.
Caption: Mechanism of Carbonic Anhydrase Inhibition.
Conclusion
This compound is a compound of significant interest to the scientific and drug development communities. Its versatile chemical structure, coupled with its established biological activities as a carbonic anhydrase inhibitor and a precursor to other bioactive molecules, makes it a valuable tool in medicinal chemistry. This technical guide provides a foundational understanding of its properties, synthesis, and applications, aiming to facilitate its effective use in research and development endeavors. Further exploration of its derivatives is likely to yield novel therapeutic agents for a variety of diseases.
References
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(2-Aminoethyl)benzenesulfonamide(35303-76-5) 1H NMR [m.chemicalbook.com]
- 3. Synthesis and carbonic anhydrase inhibitory properties of novel 4-(2-aminoethyl)benzenesulfonamide-dipeptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5- a] [1, 3, 5]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of 4-Amino-N,N-dimethylbenzenesulfonamide
This document provides a concise overview of the core physicochemical properties of 4-Amino-N,N-dimethylbenzenesulfonamide, tailored for researchers, scientists, and professionals in drug development.
Core Molecular Data
This compound is a chemical compound with the empirical formula C8H12N2O2S.[1][2] Its molecular weight is 200.26 g/mol .[1][3] These fundamental properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C8H12N2O2S[1][2] |
| Molecular Weight | 200.26 g/mol [1][3] |
| CAS Number | 1709-59-7[1] |
Structural and Workflow Diagrams
To facilitate a deeper understanding, the following diagrams illustrate the molecular composition and a general experimental workflow for the analysis of this compound.
Caption: Molecular components of this compound.
Caption: A general experimental workflow for compound analysis.
Experimental Protocols
While specific experimental details can vary, a general protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is outlined below.
Objective: To quantify and confirm the identity of this compound in a given sample.
Methodology:
-
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Perform serial dilutions to create a series of calibration standards with known concentrations.
-
-
Sample Preparation:
-
Depending on the matrix (e.g., plasma, tissue), an appropriate extraction method such as protein precipitation, liquid-liquid extraction, or solid-phase extraction should be employed to isolate the analyte.
-
The final extract should be reconstituted in the mobile phase.
-
-
Chromatographic Conditions (HPLC):
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions (MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally effective for this compound.
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Precursor and product ions would need to be optimized by infusing a standard solution.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the calibration standards against their concentrations.
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Confirm the identity of the analyte by comparing its retention time and mass spectrum to that of a reference standard.
-
References
The Enduring Therapeutic Promise of Sulfonamides: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Sulfonamides, a versatile class of synthetic compounds characterized by the –SO2NH– functional group, have remained a cornerstone of medicinal chemistry for decades. Initially lauded for their groundbreaking antimicrobial properties, the therapeutic landscape of sulfonamide derivatives has expanded dramatically. This in-depth technical guide explores the multifaceted biological activities of these compounds, offering a comprehensive resource on their quantitative data, experimental evaluation, and mechanisms of action.
Antimicrobial Activity: The Foundation of the Sulfonamide Legacy
The primary mechanism of antibacterial action for sulfonamides lies in their structural similarity to para-aminobenzoic acid (PABA). As competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway, sulfonamides disrupt the production of folic acid, a vital precursor for DNA and protein synthesis in bacteria.[1][2] This bacteriostatic effect has been pivotal in treating a wide array of bacterial infections.
Table 1: Minimum Inhibitory Concentration (MIC) of Representative Sulfonamide Derivatives against Various Bacterial Strains
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Sulfamethoxazole | Escherichia coli | 16 - >1024 | |
| Staphylococcus aureus | 8 - >1024 | ||
| Sulfadiazine | Streptococcus pneumoniae | 4 - 64 | |
| Haemophilus influenzae | 1 - 128 | ||
| Mafenide | Pseudomonas aeruginosa | 64 - 256 | |
| Silver Sulfadiazine | Staphylococcus aureus | 0.5 - 128 | |
| Novel Sulfonamide 1a | S. aureus ATCC 25923 | 256 | [3] |
| Novel Sulfonamide 1b | S. aureus ATCC 25923 | 128 | [3] |
| Novel Sulfonamide 1c | S. aureus ATCC 25923 | 64 | [3] |
| Novel Sulfonamide 1d | S. aureus ATCC 25923 | 64 | [3] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test sulfonamide compounds
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline (0.85% w/v)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Procedure:
-
Preparation of Bacterial Inoculum: Aseptically pick 3-5 colonies of the test bacterium from a fresh agar plate and inoculate into 5 mL of CAMHB. Incubate at 37°C for 18-24 hours. Adjust the turbidity of the bacterial suspension with sterile saline to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to a final inoculum concentration of about 5 x 10⁵ CFU/mL.[4]
-
Preparation of Sulfonamide Dilutions: Dissolve the sulfonamide compound in DMSO to create a stock solution. In a 96-well plate, perform a two-fold serial dilution of the stock solution with CAMHB to obtain a range of concentrations.
-
Inoculation and Incubation: Add 100 µL of the standardized bacterial inoculum to each well containing the sulfonamide dilutions. Include a growth control well (inoculum without drug) and a sterility control well (broth only). Incubate the plate at 37°C for 16-20 hours.[4]
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the sulfonamide that shows no visible turbidity (bacterial growth).[4]
Signaling Pathway Visualization
Anticancer Activity: A Modern Frontier for Sulfonamides
The anticancer potential of sulfonamide derivatives is a rapidly evolving field of research. These compounds exert their effects through diverse mechanisms, including the inhibition of carbonic anhydrases, disruption of cell cycle progression, induction of apoptosis, and inhibition of angiogenesis through pathways like the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascade.[1][5][6]
Table 2: In Vitro Anticancer Activity (IC50) of Selected Sulfonamide Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-ethyl toluene-4-sulphonamide (8a) | HeLa | 10.9 ± 1.01 | [7] |
| MDA-MB-231 | 19.22 ± 1.67 | [7] | |
| MCF-7 | 12.21 ± 0.93 | [7] | |
| 2,5-Dichlorothiophene-3-sulphonamide (8b) | HeLa | 7.2 ± 1.12 | [7] |
| MDA-MB-231 | 4.62 ± 0.13 | [7] | |
| MCF-7 | 7.13 ± 0.13 | [7] | |
| Compound 6 (Novel Sulfonamide) | HCT-116 | 3.53 | [5] |
| HepG-2 | 3.33 | [5] | |
| MCF-7 | 4.31 | [5] | |
| Compound 15 (Novel Sulfonamide) | HCT-116 | 3.66 | [5] |
| HepG-2 | 3.31 | [5] | |
| MCF-7 | 4.29 | [5] |
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
96-well plates
-
Test sulfonamide compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10⁵ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[8]
-
Compound Treatment: Add various concentrations of the sulfonamide derivatives to the wells and incubate for 48-72 hours.[7]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathway Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a Medical Revolution: An In-depth Technical Guide to the Discovery and History of Benzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the seminal discovery and rich history of benzenesulfonamides, the first class of synthetic antimicrobial agents that revolutionized medicine. We will delve into the key scientific milestones, from the initial serendipitous observations to the elucidation of their mechanism of action, supported by quantitative data from pivotal early studies, detailed experimental protocols, and visualizations of the critical pathways and workflows that defined this era of therapeutic innovation.
A Serendipitous Discovery and the Dawn of the Antibacterial Era
The story of benzenesulfonamides begins in the laboratories of the German chemical conglomerate IG Farben, where in the early 1930s, a team led by the physician and researcher Gerhard Domagk was systematically screening synthetic dyes for potential therapeutic properties.[1][2][3] This research was inspired by the work of Paul Ehrlich, who had earlier developed the arsenic-containing compound Salvarsan for the treatment of syphilis.[3]
In 1932, Domagk made a groundbreaking observation. A red azo dye, synthesized by chemists Fritz Mietzsch and Joseph Klarer and designated KL 730, demonstrated remarkable antibacterial activity in mice infected with lethal doses of Streptococcus pyogenes.[1][4] This compound, later named Prontosil rubrum, was patented and showed incredible efficacy in animal models, yet it was curiously inactive in vitro against bacteria in a test tube.[1][2]
Domagk's confidence in Prontosil was famously solidified when he used the drug to successfully treat his own daughter who was suffering from a severe streptococcal infection, thereby saving her from a potential amputation.[2][4][5] Following extensive, albeit secretive, clinical trials in Germany, the findings on Prontosil were finally published in 1935 in the Deutsche Medizinische Wochenschrift.[5] For his discovery of the antibacterial effects of Prontosil, Gerhard Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939, although he was forced to decline it by the Nazi regime at the time.[5]
The mystery of Prontosil's in vivo activity was unraveled in 1935 by a team of French researchers at the Pasteur Institute, including Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti. They demonstrated that Prontosil was a prodrug, meaning it was metabolized in the body to an active form.[6] This active metabolite was identified as the colorless compound para-aminobenzenesulfonamide, more commonly known as sulfanilamide.[4][6] Sulfanilamide had been first synthesized in 1908 as part of the dye industry and its patent had long expired, making it readily and inexpensively available for widespread production.[3]
This revelation led to a "sulfa craze," with numerous pharmaceutical companies beginning to produce and market sulfanilamide and its derivatives.[7] The widespread use of these "sulfa drugs" had a profound impact on medicine, leading to dramatic reductions in mortality from bacterial infections such as pneumonia, meningitis, and puerperal fever.[8] Their importance was further highlighted during World War II, where they were a standard part of soldiers' first-aid kits to prevent wound infections.[7]
Quantitative Data from Seminal Early Studies
The efficacy of the early sulfonamides was not merely anecdotal. The initial publications by Domagk and subsequent clinical trials by researchers like Leonard Colebrook in the United Kingdom provided compelling quantitative evidence of their life-saving potential.
Gerhard Domagk's Preclinical Studies with Prontosil
Domagk's 1935 paper detailed his experiments in mice infected with hemolytic streptococci. The results were stark and unambiguous.
| Treatment Group | Number of Mice | Outcome | Survival Rate |
| Prontosil | 12 | All survived | 100% |
| Control (Untreated) | 14 | All died within 4 days | 0% |
Table 1: Survival rates of mice infected with hemolytic streptococci, with and without Prontosil treatment, as reported by Gerhard Domagk in 1935.
Leonard Colebrook's Clinical Trials in Puerperal Fever
Leonard Colebrook's work at Queen Charlotte's Hospital in London provided some of the first and most dramatic clinical evidence of the efficacy of sulfonamides in humans.[9] His studies focused on puerperal fever, a common and often fatal postpartum streptococcal infection.
| Treatment Period | Treatment | Number of Cases | Number of Deaths | Mortality Rate |
| 1931-1935 (Pre-Sulfonamide) | Supportive Care | 76 | 19 | 25% |
| 1936 | Prontosil | 64 | 3 | 4.7% |
| 1937 | Sulfanilamide | 106 | 8 | 7.5% |
Table 2: Mortality rates from puerperal fever at Queen Charlotte's Hospital before and after the introduction of Prontosil and sulfanilamide, based on the work of Leonard Colebrook.[8]
Experimental Protocols
The following sections detail the methodologies employed in the key early experiments that established the efficacy of benzenesulfonamides.
Domagk's In Vivo Mouse Protection Test (c. 1932-1935)
Objective: To determine the in vivo antibacterial efficacy of synthetic compounds against systemic streptococcal infections in mice.
Animal Model:
-
Species: Mouse
-
Strain: Not specified in early reports, but likely a common laboratory strain of the time.
Infecting Organism:
-
Bacterium: Streptococcus pyogenes (hemolytic streptococci)
-
Source: Clinical isolates from human infections.
-
Inoculum Preparation: A standardized suspension of the bacteria in a suitable broth or saline solution was prepared to a lethal dose.
Experimental Procedure:
-
Mice were infected with a lethal dose of Streptococcus pyogenes via intraperitoneal injection.
-
A predetermined time after infection (e.g., 1-2 hours), the test compound (Prontosil) was administered.
-
Route of Administration: Oral gavage or subcutaneous injection.
-
Dosage: Various doses were tested to determine the effective therapeutic range.
-
Control Group: A group of infected mice received no treatment.
-
Observation Period: Mice were observed for a set period (e.g., 7 days).
-
Endpoint: The primary endpoint was survival. The number of surviving animals in the treated group was compared to the control group.
Colebrook's Clinical Protocol for Puerperal Fever (c. 1936)
Objective: To evaluate the therapeutic efficacy of Prontosil in patients with puerperal fever.
Patient Population:
-
Inclusion Criteria: Female patients diagnosed with puerperal fever, often with a confirmed hemolytic streptococcal infection.
Treatment Regimen:
-
Drug: Prontosil rubrum (oral) and/or Prontosil soluble (intramuscular injection).
-
Dosage: The dosage varied depending on the severity of the illness.
-
Duration of Treatment: Treatment was continued until the patient's fever subsided and their clinical condition improved.
Data Collection and Endpoints:
-
Primary Endpoint: Patient survival.
-
Secondary Endpoints:
-
Duration of fever.
-
Time to clinical recovery.
-
Bacteriological clearance (as determined by blood cultures).
-
-
Comparison: The mortality rate in the Prontosil-treated group was compared to historical mortality rates for puerperal fever at the same institution.
Visualizing the Core Concepts
The IG Farben Drug Discovery Workflow
The discovery of Prontosil was a product of a systematic and multi-stage drug discovery process at IG Farben.
Mechanism of Action: Inhibition of Bacterial Folic Acid Synthesis
Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[10][11][12][13] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication.[10][11][12][13]
Experimental Protocols for Synthesis
The widespread availability of sulfanilamide was due in part to its straightforward synthesis from common starting materials.
Synthesis of Benzenesulfonyl Chloride from Benzene
Reaction: C₆H₆ + 2ClSO₃H → C₆H₅SO₂Cl + H₂SO₄ + HCl
Materials:
-
Benzene
-
Chlorosulfonic acid
-
Crushed ice
-
Carbon tetrachloride
-
Dilute sodium carbonate solution
Procedure:
-
In a flask equipped with a stirrer, dropping funnel, and a gas outlet to a fume hood, add chlorosulfonic acid.
-
Slowly add benzene to the chlorosulfonic acid with continuous stirring, maintaining the reaction temperature between 20-25 °C using a cooling bath. The addition should take 2-3 hours.[14][15]
-
After the addition is complete, continue to stir the mixture for an additional hour at the same temperature.
-
Carefully pour the reaction mixture onto a large volume of crushed ice.
-
Separate the oily layer of benzenesulfonyl chloride and extract the aqueous layer with carbon tetrachloride.[14][15]
-
Combine the organic layers and wash with a dilute sodium carbonate solution, followed by water.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Remove the solvent by distillation, and purify the crude benzenesulfonyl chloride by vacuum distillation.
Synthesis of Sulfanilamide from Aniline
This is a four-step synthesis:
Step 1: Acetylation of Aniline to Acetanilide
-
Aniline is reacted with acetic anhydride in the presence of a weak base like sodium acetate to protect the amino group.[16][17][18][19]
Step 2: Chlorosulfonation of Acetanilide
-
Acetanilide is reacted with chlorosulfonic acid to introduce the sulfonyl chloride group para to the acetamido group.[16][17][18][19]
Step 3: Amination of p-Acetamidobenzenesulfonyl Chloride
Step 4: Hydrolysis of the Acetamido Group
-
The protecting acetyl group is removed by acid hydrolysis to yield the final product, sulfanilamide.[16][17][18][19]
The Legacy of Benzenesulfonamides
The discovery of benzenesulfonamides was a watershed moment in the history of medicine. It not only provided the first effective treatments for a wide range of bacterial infections but also validated the concept of chemotherapy and laid the groundwork for the subsequent "golden age" of antibiotic discovery. The benzenesulfonamide scaffold has also proven to be a versatile platform for the development of other classes of drugs, including diuretics (e.g., hydrochlorothiazide), and anticonvulsants. While the widespread use of sulfonamides has declined due to the emergence of bacterial resistance and the development of more potent antibiotics, they remain an important part of the therapeutic armamentarium and a testament to the power of chemical synthesis in the fight against infectious diseases.
References
- 1. researchopenworld.com [researchopenworld.com]
- 2. Gerhard Domagk | Science History Institute [sciencehistory.org]
- 3. biobasedpress.eu [biobasedpress.eu]
- 4. Domagk Discovers That Sulfonamides Can Save Lives | Research Starters | EBSCO Research [ebsco.com]
- 5. Gerhard Domagk - Wikipedia [en.wikipedia.org]
- 6. QUANTITATIVE STUDIES OF SULFONAMIDE RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openaccesspub.org [openaccesspub.org]
- 8. The use of historical controls and concurrent controls to assess the effects of sulphonamides, 1936–1945 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Leonard Colebrook | Antibiotic Discoverer, Penicillin Researcher & Bacteriologist | Britannica [britannica.com]
- 10. The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pnfs.or.kr [pnfs.or.kr]
- 13. Hypothetical Regulation of Folate Biosynthesis and Strategies for Folate Overproduction in Lactic Acid Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. benchchem.com [benchchem.com]
- 16. scribd.com [scribd.com]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 18. docsity.com [docsity.com]
- 19. m.youtube.com [m.youtube.com]
An In-depth Technical Guide on the Core Mechanism of Action of 4-Amino-N,N-dimethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-N,N-dimethylbenzenesulfonamide belongs to the sulfonamide class of compounds, which are recognized as potent inhibitors of carbonic anhydrases (CAs). The primary mechanism of action of this compound and its derivatives revolves around the inhibition of these ubiquitous metalloenzymes. This technical guide delineates the core mechanism of action, focusing on its role as a carbonic anhydrase inhibitor, the subsequent impact on cellular pH homeostasis, and the induction of apoptosis, particularly in the context of cancer biology. This document provides a comprehensive overview of the signaling pathways, quantitative data for analogous compounds, and detailed experimental protocols relevant to the study of this class of inhibitors.
Core Mechanism of Action: Carbonic Anhydrase Inhibition
The fundamental mechanism of action of this compound and related sulfonamides is the inhibition of carbonic anhydrases. CAs are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This reaction is critical for maintaining acid-base balance in various physiological and pathological processes.
The sulfonamide group (-SO₂NH₂) is key to the inhibitory activity. The deprotonated sulfonamide nitrogen coordinates directly with the Zn²⁺ ion in the active site of the carbonic anhydrase, displacing a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle. This strong interaction effectively blocks the enzyme's activity.
While there are 15 human CA isoforms, the tumor-associated isoform, Carbonic Anhydrase IX (CA IX), is a prime target in cancer therapy. CA IX is highly overexpressed in many solid tumors in response to hypoxia and contributes to the acidification of the tumor microenvironment while maintaining a neutral to alkaline intracellular pH (pHi), which is favorable for tumor cell proliferation and survival.[1][2][3]
Signaling Pathways and Cellular Consequences
The inhibition of CA IX by sulfonamides like this compound disrupts the delicate pH balance in cancer cells, initiating a cascade of events that can lead to apoptosis.
Disruption of pH Homeostasis
In the hypoxic tumor microenvironment, cancer cells exhibit increased glycolysis, leading to the production of lactic acid and a tendency towards intracellular acidosis. CA IX, with its extracellular catalytic domain, helps to maintain a relatively alkaline intracellular pH by producing bicarbonate ions from extracellular CO₂, which are then transported into the cell.[1][2] By inhibiting CA IX, this compound blocks this crucial pH-regulating mechanism, leading to a decrease in intracellular pH (intracellular acidosis).[4][5]
Induction of Apoptosis
Intracellular acidosis is a significant stress signal that can trigger the intrinsic pathway of apoptosis. This process involves the following key steps:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The drop in intracellular pH can lead to the activation of pro-apoptotic proteins of the Bcl-2 family, such as Bax. This results in an increased Bax/Bcl-2 ratio, which promotes the formation of pores in the mitochondrial outer membrane.[6][7][8]
-
Cytochrome c Release: The permeabilization of the mitochondrial membrane allows for the release of cytochrome c from the intermembrane space into the cytoplasm.[6]
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then activates pro-caspase-9, which in turn activates the executioner caspase, caspase-3.[9]
-
Execution of Apoptosis: Activated caspase-3 cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.[9]
Signaling Pathway of Apoptosis Induction by CA IX Inhibition
Caption: Signaling pathway from CA IX inhibition to apoptosis.
Quantitative Data
Table 1: Inhibition Constants (Kᵢ) of 4-Aminobenzenesulfonamide Derivatives against Human Carbonic Anhydrase Isoforms
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| 4-Aminobenzenesulfonamide | 25000 | 240 | 37 | 35 | [2] |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [10] |
Table 2: Dissociation Constants (Kd) of 4-Substituted Diazobenzenesulfonamides against Human Carbonic Anhydrase Isoforms
| Compound | CA I (Kd, nM) | CA II (Kd, µM) | CA VI (Kd, µM) | CA VII (Kd, µM) | CA XII (Kd, µM) | CA XIII (Kd, nM) | Reference |
| Compound with Dimethylamine | 100 | 1.1 | 14.3 | 0.91 | 1.0 | 180 | [2] |
| Compound with Diethylamine | 33.3 | 1.0 | 10.0 | 1.0 | 1.1 | 66.7 | [2] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of carbonic anhydrase inhibitors.
Stopped-Flow CO₂ Hydration Assay for CA Inhibition
This assay directly measures the enzymatic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO₂.
Experimental Workflow
Caption: Workflow for the stopped-flow CO₂ hydration assay.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES or TRIS buffer, pH 7.5, containing a pH indicator (e.g., 0.2 mM phenol red).
-
Enzyme Solution: Prepare a stock solution of the purified human carbonic anhydrase isoform in the assay buffer. The final concentration in the assay will typically be in the low nanomolar range.
-
Inhibitor Stock Solutions: Dissolve the sulfonamide inhibitor in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Prepare serial dilutions in the assay buffer.
-
CO₂ Substrate Solution: Prepare a saturated CO₂ solution by bubbling CO₂ gas through chilled, deionized water for at least 30 minutes prior to the experiment.
-
-
Enzyme Inhibition Assay:
-
An Applied Photophysics stopped-flow instrument is commonly used for these measurements.
-
The enzyme and inhibitor solutions are mixed and pre-incubated for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C).
-
The enzyme-inhibitor mixture is then rapidly mixed with the CO₂-saturated water in the stopped-flow apparatus.
-
The change in absorbance of the pH indicator is monitored over time (typically for 10-100 seconds) at its maximum absorbance wavelength (e.g., 557 nm for phenol red).
-
The initial rates of the catalyzed reaction are determined from the linear portion of the absorbance change.
-
Control reactions without the inhibitor are performed to determine the uninhibited enzyme activity.
-
-
Data Analysis:
-
The inhibition constants (Kᵢ) are calculated by fitting the data of reaction rates at different inhibitor concentrations to the Michaelis-Menten equation for competitive inhibition.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of an inhibitor to the enzyme, providing a complete thermodynamic profile of the interaction.
Detailed Protocol:
-
Sample Preparation:
-
Protein Solution: Dialyze the purified carbonic anhydrase isoform extensively against the ITC buffer (e.g., 50 mM phosphate buffer, pH 7.0, 100 mM NaCl). The final protein concentration in the sample cell is typically 10-20 µM.
-
Ligand Solution: Dissolve the sulfonamide inhibitor in the same ITC buffer to a concentration approximately 10-fold higher than the protein concentration (e.g., 100-200 µM). Ensure the final buffer composition, including any co-solvent like DMSO, is identical in both protein and ligand solutions to minimize heats of dilution.
-
Degassing: Degas both the protein and ligand solutions immediately before the experiment to prevent bubble formation.
-
-
ITC Experiment:
-
Equilibrate the ITC instrument (e.g., a MicroCal ITC200) to the desired temperature (e.g., 25°C or 37°C).
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Perform an initial small injection (e.g., 0.4 µL) to displace any air in the syringe needle, followed by a series of injections (e.g., 18-20 injections of 2 µL each) with sufficient time between injections for the signal to return to baseline (e.g., 150 seconds).
-
-
Data Analysis:
-
Integrate the raw data (heat flow versus time) to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).
-
Fluorescent Thermal Shift Assay (FTSA)
FTSA, also known as Differential Scanning Fluorimetry (DSF), measures the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tₘ).
Detailed Protocol:
-
Reagent Preparation:
-
Protein Solution: Prepare the purified carbonic anhydrase isoform in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0, 100 mM NaCl) at a final concentration of 2-10 µM.
-
Ligand Stock Solution: Prepare a high-concentration stock of the sulfonamide inhibitor in a compatible solvent (e.g., DMSO).
-
Fluorescent Dye: Use a fluorescent dye that binds to hydrophobic regions of unfolded proteins, such as SYPRO Orange.
-
-
Assay Setup:
-
In a 96-well or 384-well PCR plate, mix the protein solution, the fluorescent dye (at a final concentration of, for example, 5x), and varying concentrations of the inhibitor.
-
The final reaction volume is typically small (e.g., 20-25 µL).
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Increase the temperature gradually (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature to generate a melting curve.
-
The midpoint of the transition in the melting curve represents the melting temperature (Tₘ).
-
The change in Tₘ (ΔTₘ) at different inhibitor concentrations is used to calculate the dissociation constant (Kd).
-
Conclusion
This compound and its analogs act as potent inhibitors of carbonic anhydrases, with a particularly significant impact on the tumor-associated isoform CA IX. The core mechanism of action involves the direct inhibition of the enzyme's catalytic activity, leading to a disruption of pH homeostasis in cancer cells. The resulting intracellular acidosis serves as a critical stress signal that triggers the intrinsic apoptotic pathway, ultimately leading to cancer cell death. The experimental protocols detailed in this guide provide a robust framework for the characterization and evaluation of this class of compounds as potential therapeutic agents. Further research into isoform-specific inhibitors and their downstream effects will continue to be a promising avenue in the development of targeted cancer therapies.
References
- 1. Standard operating procedure for fluorescent thermal shift assay (FTSA) for determination of protein-ligand binding and protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Role of Bcl-2 Family Members in Caspase-Independent Apoptosis during Chlamydia Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties - PMC [pmc.ncbi.nlm.nih.gov]
Potential Research Areas for 4-Amino-N,N-dimethylbenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Amino-N,N-dimethylbenzenesulfonamide, a member of the sulfonamide class of compounds, presents a promising scaffold for novel therapeutic agent development. While direct research on this specific molecule is limited, the extensive investigation into structurally similar benzenesulfonamides provides a strong rationale for its exploration in several key research areas. This technical guide outlines potential avenues of investigation, focusing on its role as a carbonic anhydrase inhibitor and its potential applications in oncology and infectious diseases. This document provides a framework for future research by summarizing relevant quantitative data from related compounds, detailing essential experimental protocols, and visualizing key concepts.
Chemical and Physical Properties of this compound
A clear understanding of the fundamental properties of this compound is crucial for its synthesis, handling, and formulation.
| Property | Value | Reference |
| CAS Number | 1709-59-7 | [1][2] |
| Molecular Formula | C₈H₁₂N₂O₂S | [1][2] |
| Molecular Weight | 200.26 g/mol | [1][2] |
| Appearance | Solid | [1] |
| InChI | 1S/C8H12N2O2S/c1-10(2)13(11,12)8-5-3-7(9)4-6-8/h3-6H,9H2,1-2H3 | [1] |
| SMILES | CN(C)S(=O)(=O)c1ccc(N)cc1 | [1] |
Potential Research Area 1: Carbonic Anhydrase Inhibition
The benzenesulfonamide moiety is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological processes.[3] Inhibition of specific CA isoforms is a validated therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.[3]
Rationale for Investigation
Numerous studies on 4-amino-substituted benzenesulfonamides have demonstrated their potent inhibitory activity against various human carbonic anhydrase (hCA) isoforms.[3] Given its structural similarity, this compound is a prime candidate for investigation as a CA inhibitor. Research should focus on determining its binding affinity and selectivity profile across the different hCA isoforms.
Key Quantitative Data from Related Benzenesulfonamides
The following table summarizes the binding affinities (Kd) of representative 4-substituted diazobenzenesulfonamides for various carbonic anhydrase isoforms, providing a benchmark for potential studies on this compound.
| Compound | CA I (Kd, nM) | CA II (Kd, nM) | CA VI (Kd, nM) | CA VII (Kd, nM) | CA XII (Kd, µM) | CA XIII (Kd, nM) |
| Diazobenzenesulfonamide with pyrrolidine | 12 | 100 | >1000 | 150 | 25 | 20 |
| Diazobenzenesulfonamide with piperidine | 8 | 80 | >1000 | 120 | 20 | 15 |
| Diazobenzenesulfonamide with morpholine | 10 | 90 | >1000 | 130 | 22 | 18 |
| Diazobenzenesulfonamide with hexamethyleneimine | 7 | 70 | >1000 | 100 | 18 | 12 |
| Diazobenzenesulfonamide with dimethylamine | 6 | 60 | >1000 | 80 | 15 | 10 |
| Diazobenzenesulfonamide with diethylamine | 9 | 85 | >1000 | 110 | 20 | 16 |
Data extracted from studies on related 4-substituted diazobenzenesulfonamides and presented as a potential reference for future studies.[3]
Proposed Experimental Workflow
The following workflow is proposed for the initial screening and characterization of this compound as a carbonic anhydrase inhibitor.
Detailed Experimental Protocol: Fluorescent Thermal Shift Assay (FTSA)
This protocol is adapted from studies on related benzenesulfonamides and can be used for the initial screening of this compound.[3]
-
Protein Preparation: Recombinantly express and purify the desired human carbonic anhydrase isoforms.
-
Assay Buffer: Prepare a suitable buffer, for example, 50 mM HEPES pH 7.5, 150 mM NaCl.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to the desired concentrations.
-
Assay Plate Setup: In a 96-well PCR plate, add the CA protein, the fluorescent dye (e.g., SYPRO Orange), and the test compound or DMSO control to the assay buffer.
-
Thermal Denaturation: Run the assay in a real-time PCR instrument. Program a temperature gradient from 25 °C to 95 °C with a ramp rate of 1 °C/min.
-
Data Analysis: Monitor the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. A shift in Tm in the presence of the compound indicates binding. Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control (protein + DMSO) from the Tm of the sample (protein + compound).
Potential Research Area 2: Anticancer Activity
The inhibition of tumor-associated carbonic anhydrase isoforms, particularly CA IX and CA XII, is a promising strategy in cancer therapy.[4][5] These isoforms are often overexpressed in hypoxic tumors and contribute to tumor acidosis and proliferation.
Rationale for Investigation
Given the potential of this compound to inhibit carbonic anhydrases, its evaluation as an anticancer agent is a logical next step. Research should focus on its cytotoxicity against various cancer cell lines, particularly those known to overexpress CA IX and XII, and on elucidating its mechanism of action.
Key Quantitative Data from Related Benzenesulfonamide Derivatives
The following table presents the IC50 values of novel benzenesulfonamide derivatives against different cancer cell lines, which can serve as a reference for future studies.
| Compound | MDA-MB-231 (IC50, µM) | HepG2 (IC50, µM) | CA IX Inhibition (IC50, nM) | CA II Inhibition (IC50, µM) |
| 4e | 1.52 | 2.15 | 10.93 | 1.55 |
| 4g | 2.03 | 3.11 | 15.27 | 2.89 |
| 4h | 3.17 | 4.26 | 25.06 | 3.92 |
Data extracted from a study on novel benzenesulfonamide derivatives.[5]
Proposed Signaling Pathway for Investigation
The inhibition of CA IX by sulfonamides can lead to an increase in intracellular pH and a decrease in extracellular pH, ultimately inducing apoptosis. This proposed signaling pathway can be a focus of mechanistic studies.
Detailed Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol can be used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Culture: Culture the desired cancer cell lines (e.g., MDA-MB-231, HeLa) in appropriate media and conditions.
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Potential Research Area 3: Antimicrobial Activity
Sulfonamides were among the first antimicrobial agents to be widely used and continue to be a source of inspiration for the development of new antibacterial drugs. Their primary mechanism of action in bacteria is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis.
Rationale for Investigation
The structural features of this compound warrant its investigation as a potential antimicrobial agent. Research should be directed towards determining its minimum inhibitory concentration (MIC) against a panel of clinically relevant bacterial strains and exploring its mechanism of action. Furthermore, some studies suggest that sulfonamides can inhibit bacterial carbonic anhydrases, presenting an alternative antibacterial mechanism.[6]
Key Quantitative Data from Related Antimicrobial Studies
The following table shows the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values of silver(I)-N-Heterocyclic Carbene (Ag(I)-NHC) complexes, which have shown strong antimicrobial properties, providing a comparative reference.
| Complex | E. coli MIC (mM) | E. coli MBC (mM) | P. aeruginosa MIC (mM) | P. aeruginosa MBC (mM) |
| 2a | 0.062 | 0.125 | 0.125 | 0.250 |
| 2b | 0.125 | 0.250 | 0.250 | 0.500 |
| 2c | 0.250 | 0.500 | 0.500 | 1.000 |
| 2d | 0.500 | 1.000 | 1.000 | >1.000 |
Data from a study on antimicrobial silver complexes, presented for comparative purposes.[7]
Proposed Experimental Workflow for Antimicrobial Evaluation
A systematic approach is necessary to evaluate the antimicrobial potential of this compound.
Detailed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This standard protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Bacterial Culture: Grow the test bacteria in a suitable broth medium to the mid-logarithmic phase.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at the optimal temperature for the test bacterium (e.g., 37 °C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.
-
MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Conclusion and Future Directions
This compound represents a molecule with significant untapped research potential. Based on the extensive literature on related benzenesulfonamides, promising avenues for investigation include its activity as a carbonic anhydrase inhibitor for potential applications in oncology and other therapeutic areas, as well as its potential as an antimicrobial agent. The experimental frameworks and protocols provided in this guide offer a starting point for researchers to systematically explore the biological activities of this compound. Future research should also focus on the synthesis of novel derivatives to establish structure-activity relationships (SAR) and optimize its therapeutic potential.
References
- 1. 4-amino-N,N-dimethyl-benzenesulfonamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-amino-N,N-dimethyl-benzenesulfonamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Amino-3-nitrobenzenesulfonamide Research Chemical [benchchem.com]
- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium [mdpi.com]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Synthesis Protocol for 4-Amino-N,N-dimethylbenzenesulfonamide
Application Note: This document provides a detailed protocol for the synthesis of 4-Amino-N,N-dimethylbenzenesulfonamide, a versatile building block in medicinal chemistry and drug development. The protocol outlines a two-step process involving the reaction of 4-acetamidobenzenesulfonyl chloride with dimethylamine, followed by the deprotection of the acetamido group to yield the final product. This method is designed to be robust and scalable for research and development applications.
Experimental Protocols
Step 1: Synthesis of N-(4-(N,N-dimethylsulfamoyl)phenyl)acetamide
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-acetamidobenzenesulfonyl chloride (10.0 g, 42.8 mmol) in 100 mL of dichloromethane (DCM) at room temperature.
-
Addition of Dimethylamine: Cool the solution to 0 °C using an ice bath. Slowly add a 2.0 M solution of dimethylamine in tetrahydrofuran (THF) (42.8 mL, 85.6 mmol) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Work-up: Quench the reaction by adding 50 mL of water. Separate the organic layer and wash it sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from an ethanol/water mixture to afford pure N-(4-(N,N-dimethylsulfamoyl)phenyl)acetamide as a white solid.
Step 2: Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask, suspend N-(4-(N,N-dimethylsulfamoyl)phenyl)acetamide (8.0 g, 33.0 mmol) in 80 mL of a 3 M aqueous solution of hydrochloric acid.
-
Hydrolysis: Heat the mixture to reflux (approximately 100-110 °C) and maintain it at this temperature for 4 hours.
-
Neutralization: Cool the reaction mixture to room temperature and then neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH reaches approximately 7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Isolation: Combine the organic extracts, dry them over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain the pure product as a white to off-white solid.
Data Presentation
| Step | Product | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) |
| 1 | N-(4-(N,N-dimethylsulfamoyl)phenyl)acetamide | 4-acetamidobenzenesulfonyl chloride | Dimethylamine (2.0 M in THF) | Dichloromethane | 12 hours | 0 °C to RT | 85-95 | >98 |
| 2 | This compound | N-(4-(N,N-dimethylsulfamoyl)phenyl)acetamide | Hydrochloric acid (3 M), Sodium bicarbonate | Water, Ethyl acetate | 4 hours | Reflux | 80-90 | >99 |
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Application Notes and Protocols for 4-Amino-N,N-dimethylbenzenesulfonamide and its Derivatives as Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental uses of 4-Amino-N,N-dimethylbenzenesulfonamide and related sulfonamides, primarily focusing on their well-established role as inhibitors of carbonic anhydrases (CAs). This document includes detailed protocols for assessing their inhibitory activity, quantitative data on representative compounds, and diagrams illustrating key concepts and workflows.
Introduction
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a critical role in numerous physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] There are 15 known human CA isoforms, with 12 being catalytically active.[2] These isoforms are distributed throughout the body and are involved in processes such as pH regulation, CO2 transport, bone resorption, and gluconeogenesis.[3][4] The involvement of specific CA isoforms in the pathophysiology of various diseases, including glaucoma, epilepsy, obesity, and cancer, has established them as significant therapeutic targets.[2][5]
Benzenesulfonamides are the most extensively studied class of CA inhibitors.[2] The primary sulfonamide moiety (-SO2NH2) is crucial for their inhibitory activity, as it coordinates to the zinc ion in the active site of the enzyme. Modifications to the benzene ring, particularly at the para-position, have been extensively explored to enhance potency and achieve isoform selectivity.[2] this compound serves as a valuable chemical scaffold and building block for the synthesis of a diverse array of CA inhibitors.[6] By modifying the amino group, researchers can introduce various "tail" moieties that can interact with different regions of the CA active site, thereby influencing the inhibitor's affinity and selectivity for specific isoforms.[2]
Key Applications
-
Carbonic Anhydrase Inhibition: The primary experimental application of this compound derivatives is the inhibition of various carbonic anhydrase isoforms. These compounds are frequently used as lead structures in the design and synthesis of novel, potent, and isoform-selective CA inhibitors for therapeutic purposes.[2][7]
-
Anticancer and Antimicrobial Agents: By targeting specific CA isoforms that are overexpressed in tumors (e.g., CA IX and XII) or are essential for microbial survival, derivatives of this compound are being investigated as potential anticancer and antimicrobial agents.[5][8]
-
Chemical Biology Probes: Well-characterized, isoform-selective inhibitors derived from this scaffold can be utilized as chemical probes to elucidate the specific physiological and pathological roles of different CA isoforms.
-
Synthetic Building Block: The 4-aminobenzenesulfonamide core is a versatile starting material in medicinal chemistry for the synthesis of a wide range of biologically active compounds.[6]
Quantitative Data: Carbonic Anhydrase Inhibition
The following tables summarize the inhibitory activity of selected benzenesulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms. Inhibition is typically reported as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher potency.
Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Diazobenzenesulfonamides [2]
| Compound | Target Isoform | Dissociation Constant (Kd) in µM |
| 20 | hCA XII | 1.85 |
| 31 | hCA I | 0.006 |
Table 2: Inhibition of Human Carbonic Anhydrase Isoforms by N-aryl-β-alanine Derivatives [2]
| Compound | Target Isoform | Dissociation Constant (Kd) in µM |
| 4 | hCA II | 40 |
Table 3: Inhibition of Human Carbonic Anhydrase Isoforms by Standard Inhibitors [9]
| Compound | Target Isoform | IC50 (nM) |
| Acetazolamide | CA | 16.3 ± 2 |
Experimental Protocols
Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol describes a common method to screen for and characterize CA inhibitors based on the enzyme's esterase activity.[1][3] The assay measures the hydrolysis of a chromogenic substrate, p-nitrophenyl acetate (p-NPA), to p-nitrophenol, which can be monitored spectrophotometrically.[3]
Materials and Reagents:
-
Human or bovine carbonic anhydrase (e.g., from erythrocytes)[3]
-
p-Nitrophenyl acetate (p-NPA) substrate[3]
-
Test compounds (e.g., derivatives of this compound)
-
Known CA inhibitor as a positive control (e.g., Acetazolamide)[3]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5[3]
-
Organic solvent (e.g., DMSO or acetonitrile) for dissolving substrate and test compounds[3]
-
96-well clear, flat-bottom microplate[3]
-
Microplate reader capable of kinetic measurements at 400-405 nm[3]
Procedure:
-
Reagent Preparation:
-
CA Enzyme Stock Solution (1 mg/mL): Dissolve the CA enzyme in cold Assay Buffer. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[3]
-
CA Working Solution: Just before the assay, dilute the CA stock solution to the desired concentration (e.g., 10-60 units/mL) with cold Assay Buffer.[3]
-
Substrate Stock Solution (3 mM p-NPA): Dissolve p-NPA in acetonitrile or DMSO. Prepare this solution fresh daily.[3]
-
Test Compound and Control Dilutions: Prepare a series of dilutions of the test compounds and the positive control inhibitor in the appropriate solvent (e.g., DMSO).
-
-
Assay Plate Setup (in triplicate):
-
Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.[3]
-
Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.[3]
-
Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution.[3]
-
Positive Control: 158 µL Assay Buffer + 2 µL of each positive control inhibitor dilution + 20 µL CA Working Solution.[3]
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add the Assay Buffer, DMSO/inhibitor solutions, and CA Working Solution to the respective wells as detailed above.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[3]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate Reaction Rates (V): For each well, determine the rate of reaction by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).[3]
-
Calculate Percent Inhibition: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100[3]
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.
Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.
Caption: Drug discovery process for benzenesulfonamide-based CA inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. A Building Block Approach for the Total Synthesis of YM-385781 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and carbonic anhydrase inhibitory properties of novel 4-(2-aminoethyl)benzenesulfonamide-dipeptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
Application Notes and Protocols for the Analytical Detection of 4-Amino-N,N-dimethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-Amino-N,N-dimethylbenzenesulfonamide. The methods described herein are essential for quality control, impurity profiling, and pharmacokinetic studies in drug development and research.
Introduction
This compound is a key chemical intermediate and a potential impurity in pharmaceutical manufacturing. Accurate and sensitive analytical methods are crucial for its detection and quantification to ensure the safety and efficacy of drug products. This document outlines four common analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Quantitative Data Summary
The following table summarizes the performance characteristics of the various analytical methods for the determination of sulfonamides, providing a basis for method selection based on the required sensitivity and analytical context.
| Analytical Method | Analyte/Matrix | Linearity Range | Correlation Coefficient (r²) | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-UV/PDA | 4-Amino benzene sulphonamide in Sulphonamide Hydrochloride | LOQ to 200% of limit concentration | 0.999 | 85 - 115 | - | - | [1] |
| HPLC-DAD | Seven sulfonamides in milk | - | >0.99 | 56 - 92 | - | <30 µg/kg | [2] |
| LC-MS/MS | Sulfonamides in honey | 2.5 - 100 µg/kg | >0.99 | 80 - 120 | CCα: 2.16-22.12 µg/kg | CCβ: 2.67-27.36 µg/kg | [3] |
| LC-MS/MS | 19 sulfonamides in water | 1 - 200 ng/L | >0.99 | 70.3 - 118.4 | 0.01 - 0.23 ng/L | 0.05 - 0.92 ng/L | [4] |
| GC-MS | Sulfonamides in egg | - | - | 54 - 135.5 | - | <25 µg/kg | [5] |
| UV-Vis Spectrophotometry | Aromatic primary amines | 0.2 - 12 µg/mL | - | - | - | - | [6] |
High-Performance Liquid Chromatography (HPLC-UV/PDA)
Application Note: This method is suitable for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations. It offers a balance of sensitivity, specificity, and cost-effectiveness. A Reverse-Phase HPLC (RP-HPLC) method with UV or Photo-Diode Array (PDA) detection is commonly employed.
Experimental Workflow: HPLC Analysis
References
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. Development and validation of a confirmatory method for the determination of sulphonamides in milk by liquid chromatography with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. agilent.com [agilent.com]
- 5. Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
The Synthetic Versatility of 4-Amino-N,N-dimethylbenzenesulfonamide: A Gateway to Novel Organic Molecules
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Amino-N,N-dimethylbenzenesulfonamide is a versatile aromatic amine that serves as a valuable building block in organic synthesis. Its primary amino group and the sulfonamide moiety offer multiple reaction sites for the construction of a diverse range of organic molecules, including azo dyes, acylated derivatives, and Schiff bases. These derivatives have shown significant potential in various fields, particularly in medicinal chemistry and materials science, due to their interesting biological activities and photophysical properties. This document provides detailed application notes and experimental protocols for the key synthetic transformations of this compound.
Key Synthetic Applications
The primary amino group of this compound is the main site of chemical modification, allowing for three principal types of reactions:
-
Diazotization and Azo Coupling: The amine is readily converted into a diazonium salt, which can then be coupled with various aromatic compounds to form highly colored azo dyes.
-
N-Acylation: The amino group can be acylated using acid chlorides or anhydrides to produce N-acylsulfonamides, a class of compounds with known biological activities.
-
Schiff Base Formation: Condensation with aldehydes and ketones yields Schiff bases (imines), which are important intermediates for the synthesis of various heterocyclic compounds and have demonstrated a broad spectrum of biological effects.
Data Presentation
The following tables summarize the quantitative data for the key synthetic applications of this compound.
Table 1: Diazotization and Azo Coupling Reactions
| Coupling Component | Product | Yield (%) | Reference |
| 2-Naphthol | Azo Dye | 50-80 | [1] |
| Phenol | Azo Dye | - | [1] |
| N,N-Dimethylaniline | Azo Dye | - | [1] |
Note: Yields are based on analogous compounds and represent a general guideline.
Table 2: N-Acylation Reactions
| Acylating Agent | Product | Yield (%) | Reference |
| Acetyl Chloride | N-Acetyl-4-(N,N-dimethylsulfamoyl)aniline | - | [2] |
| Benzoyl Chloride | N-Benzoyl-4-(N,N-dimethylsulfamoyl)aniline | - | General Protocol |
Table 3: Schiff Base Formation
| Aldehyde/Ketone | Product | Yield (%) | Reference |
| Benzaldehyde | 4-(Benzylideneamino)-N,N-dimethylbenzenesulfonamide | 97 | [3] |
| Substituted Benzaldehydes | Substituted Schiff Bases | 66 (for 4-dimethylaminobenzaldehyde with a different sulfonamide) | [4] |
Experimental Protocols
Protocol 1: Diazotization and Azo Coupling
This protocol details the formation of a diazonium salt from this compound and its subsequent coupling with an activated aromatic compound to synthesize an azo dye.[1]
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Coupling agent (e.g., 2-naphthol, phenol, N,N-dimethylaniline)
-
Sodium Hydroxide (NaOH)
-
Ice
-
Distilled water
-
Starch-iodide paper
Procedure:
-
Preparation of the Diazonium Salt Solution:
-
In a beaker, dissolve a specific molar equivalent of this compound in a solution of distilled water and concentrated hydrochloric acid (typically 2.5 to 3 molar excess relative to the amine).
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, dissolve a slight molar excess (approximately 1.05 to 1.1 equivalents) of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution while maintaining vigorous stirring and keeping the temperature between 0-5 °C.
-
Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).
-
-
Preparation of the Coupling Component Solution:
-
Dissolve the coupling agent (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide and cool it to 0-5 °C in an ice bath.
-
-
Azo Coupling Reaction:
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold solution of the coupling agent with continuous stirring.
-
A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the completion of the reaction.
-
-
Isolation and Purification:
-
Collect the precipitated azo dye by vacuum filtration.
-
Wash the solid with cold water to remove any unreacted salts.
-
The crude dye can be further purified by recrystallization from an appropriate solvent.
-
Protocol 2: N-Acylation
This protocol describes the general procedure for the N-acylation of this compound using an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or pyridine as a base
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Reaction Setup:
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) or pyridine (1.2 eq) to the solution to act as an acid scavenger.
-
-
Addition of Acylating Agent:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel column chromatography.
-
Protocol 3: Schiff Base Formation
This protocol outlines the synthesis of a Schiff base from this compound and an aldehyde.[3]
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Ethanol or methanol as a solvent
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Reaction Setup:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add the aldehyde (1.0-1.1 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
-
Reaction:
-
Heat the reaction mixture to reflux and stir for 2-6 hours. The progress of the reaction can be monitored by TLC.
-
-
Isolation of the Product:
-
Upon completion, cool the reaction mixture to room temperature.
-
The Schiff base product may precipitate out of the solution. If so, collect the solid by vacuum filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of azo dyes.
Caption: Synthetic pathways from this compound.
References
Application Notes and Protocols: 4-Amino-N,N-dimethylbenzenesulfonamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-N,N-dimethylbenzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class of molecules. The sulfonamide functional group is a key structural motif in a wide array of therapeutic agents, owing to its ability to mimic the transition state of enzymatic reactions and participate in hydrogen bonding with biological targets. While extensive research has been conducted on various derivatives of 4-aminobenzenesulfonamide, particularly as carbonic anhydrase inhibitors, specific medicinal chemistry applications of the N,N-dimethylated analog are less documented in publicly available literature. However, its structural backbone makes it a valuable scaffold and starting material for the synthesis of novel therapeutic candidates.
This document provides an overview of the primary application of the 4-aminobenzenesulfonamide scaffold as carbonic anhydrase inhibitors, including quantitative data for representative analogs, detailed experimental protocols, and workflow diagrams.
Primary Application: Carbonic Anhydrase Inhibition
The 4-aminobenzenesulfonamide core is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a crucial role in various physiological processes, including pH regulation, CO₂ transport, and electrolyte balance.[1] Dysregulation of CA activity is implicated in several diseases, such as glaucoma, epilepsy, and certain types of cancer, making them a significant therapeutic target.[1]
The inhibitory mechanism of sulfonamides involves the coordination of the sulfonamide moiety to the zinc ion in the active site of the carbonic anhydrase enzyme. This binding event blocks the access of the substrate, carbon dioxide, to the catalytic center, thereby inhibiting the enzyme's function.
Signaling Pathway of Carbonic Anhydrase Inhibition
Caption: Inhibition of intra- and extracellular carbonic anhydrases by sulfonamides.
Quantitative Data: Inhibition of Human Carbonic Anhydrase Isoforms
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
| 4-Aminobenzenesulfonamide | 1500 | 755 | 38.9 | 12.4 |
| Derivative 4a[2] | 1500 | 755 | 38.9 | 12.4 |
| Derivative 4b[2] | 41.5 | 30.1 | 1.5 | 0.8 |
| Derivative 5a[2] | 89.3 | 44.2 | 3.2 | 1.1 |
| Derivative 5b[2] | 66.7 | 42.1 | 2.1 | 0.9 |
Note: Data for derivatives are sourced from reference[2].
Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol describes a common method to screen for and characterize carbonic anhydrase inhibitors based on the esterase activity of CA.
Principle: Carbonic anhydrase catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically at 405 nm. In the presence of an inhibitor, the rate of this reaction is reduced.[3]
Materials and Reagents:
-
Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
p-Nitrophenyl acetate (p-NPA)
-
Test compound (this compound or its derivatives)
-
Positive control inhibitor (e.g., Acetazolamide)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
DMSO (for dissolving compounds)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 405 nm
Procedure:
-
Reagent Preparation:
-
CA Enzyme Stock Solution (1 mg/mL): Dissolve the CA enzyme in cold Assay Buffer. Aliquot and store at -80°C.
-
CA Working Solution: On the day of the assay, dilute the CA stock solution to the desired final concentration (e.g., 2 nM) in cold Assay Buffer.
-
Substrate Stock Solution (10 mM p-NPA): Dissolve p-NPA in DMSO. Prepare this solution fresh.
-
Inhibitor Stock Solutions: Prepare stock solutions of the test compound and positive control in DMSO (e.g., 10 mM). Create serial dilutions in DMSO to generate a range of concentrations for IC₅₀ determination.
-
-
Assay Protocol:
-
Add 160 µL of Assay Buffer to each well of the 96-well plate.
-
Add 2 µL of the appropriate inhibitor dilution (or DMSO for the uninhibited control) to the wells.
-
Add 20 µL of the CA Working Solution to all wells except for the blank (add 20 µL of Assay Buffer to the blank wells).
-
Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.
-
Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Experimental Workflow Diagram
Caption: Workflow for the carbonic anhydrase inhibition assay.
Other Potential Applications
While the primary focus has been on carbonic anhydrase inhibition, the aminosulfonamide scaffold has shown promise in other therapeutic areas. For instance, acylated derivatives of p-aminobenzenesulfonamides have been identified as inhibitors of protein arginine methyltransferase 1 (PRMT1), an enzyme implicated in cancer.[4] This suggests that this compound could serve as a starting point for developing inhibitors of other enzyme families as well.
Conclusion
This compound, as part of the broader class of 4-aminobenzenesulfonamides, represents a valuable scaffold in medicinal chemistry. Its primary and most well-studied application is in the development of carbonic anhydrase inhibitors for a range of therapeutic indications. The provided protocols and data for analogous compounds offer a solid foundation for researchers to explore the potential of this compound and its derivatives as novel drug candidates. Further investigation into its activity against other biological targets is warranted to fully elucidate its therapeutic potential.
References
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Acyl derivatives of p-aminosulfonamides and dapsone as new inhibitors of the arginine methyltransferase hPRMT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Amino-N,N-dimethylbenzenesulfonamide as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-N,N-dimethylbenzenesulfonamide is a versatile chemical intermediate with significant potential in drug discovery and development. Its structure, featuring a primary aromatic amine and a dimethylsulfonamide group, allows for a variety of chemical modifications, making it a valuable scaffold for the synthesis of diverse bioactive molecules. The sulfonamide moiety is a well-established pharmacophore, notably found in a class of drugs that inhibit carbonic anhydrases, enzymes implicated in various physiological and pathological processes, including glaucoma and cancer.[1][2] The primary amino group serves as a key functional handle for introducing further molecular complexity, for instance, through diazotization-coupling reactions to form azo compounds, which have applications as dyes and potential therapeutic agents.[3] These application notes provide detailed protocols for the use of this compound in the synthesis of azo dyes and discuss its potential as a precursor for carbonic anhydrase inhibitors.
Chemical Properties and Data
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₂N₂O₂S | [4] |
| Molecular Weight | 200.26 g/mol | [4] |
| CAS Number | 1709-59-7 | [4] |
| Appearance | Solid | [4] |
| InChI Key | BABGMPQXLCJMSK-UHFFFAOYSA-N | [4] |
| SMILES | CN(C)S(=O)(=O)c1ccc(N)cc1 | [4] |
Application 1: Synthesis of Azo Dyes via Diazotization-Coupling Reaction
The primary aromatic amine of this compound can be readily converted to a diazonium salt, which is a highly reactive intermediate for the synthesis of azo compounds. This protocol details the diazotization of this compound and its subsequent coupling with a phenol derivative to produce an azo dye. This procedure is adapted from a well-established method for a structurally similar compound.[5]
Experimental Protocol: Diazotization and Azo Coupling
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
2-Naphthol (or other suitable phenolic coupling partner)
-
Sodium Hydroxide (NaOH)
-
Ice
-
Distilled Water
-
Starch-iodide paper
-
Standard laboratory glassware (beakers, flasks, magnetic stirrer, filtration apparatus)
Procedure:
Part A: Diazotization of this compound
-
Preparation of the Amine Solution: In a beaker, dissolve one molar equivalent of this compound in a solution of distilled water and 2.5 to 3 molar equivalents of concentrated hydrochloric acid. Cool the solution to 0-5 °C in an ice bath with continuous stirring.[5]
-
Preparation of the Sodium Nitrite Solution: In a separate beaker, dissolve a slight molar excess (approximately 1.05 to 1.1 equivalents) of sodium nitrite in cold distilled water.[5]
-
Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the cold amine solution while maintaining vigorous stirring. The temperature must be kept between 0-5 °C throughout the addition. Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). The reaction is complete when a slight excess of nitrous acid is maintained for 10-15 minutes.
Part B: Azo Coupling with 2-Naphthol
-
Preparation of the Coupling Agent Solution: In a separate beaker, dissolve one molar equivalent of 2-naphthol in a dilute aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C in an ice bath.[5]
-
Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution to the cold solution of the coupling agent with continuous stirring. A brightly colored precipitate of the azo dye should form immediately.[5]
-
Completion and Isolation: Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the completion of the reaction.[5] Collect the precipitated azo dye by vacuum filtration and wash the solid with cold water to remove any unreacted salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
Expected Quantitative Data
The following table provides representative data for the synthesis of an azo dye using a phenolic coupling partner. The yield is an estimate based on analogous reactions.[5]
| Parameter | Value |
| Starting Material | This compound |
| Coupling Partner | 2-Naphthol |
| Reaction Type | Diazotization-Azo Coupling |
| Estimated Yield | 80-90% |
Experimental Workflow Diagram
Application 2: Precursor for Carbonic Anhydrase Inhibitors
The sulfonamide scaffold is a cornerstone in the design of carbonic anhydrase inhibitors (CAIs).[1] These enzymes play a crucial role in pH regulation, and their inhibition is a therapeutic strategy for various diseases. For instance, in certain cancers, the overexpression of carbonic anhydrase IX (CA IX) contributes to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.
While direct synthesis of CAIs from this compound is not extensively documented in the reviewed literature, its structural similarity to known precursors of CAIs, such as sulfanilamide, suggests its high potential in this area.[1] The N,N-dimethyl substitution on the sulfonamide nitrogen may influence the binding affinity and selectivity of the resulting inhibitors for different carbonic anhydrase isoforms.
Signaling Pathway Diagram: Carbonic Anhydrase IX Inhibition in Cancer
The following diagram illustrates the role of carbonic anhydrase IX in the tumor microenvironment and the mechanism of action of a hypothetical sulfonamide-based inhibitor derived from this compound.
Conclusion
This compound is a valuable and versatile intermediate for chemical synthesis. The protocols and information provided herein offer a starting point for researchers to explore its utility in the development of novel azo compounds and as a potential precursor for the synthesis of new carbonic anhydrase inhibitors. The adaptability of its primary amino group for various coupling reactions, combined with the established pharmacological importance of the sulfonamide moiety, underscores its significance in medicinal chemistry and drug discovery.
References
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase inhibitors with strong topical antiglaucoma properties incorporating a 4-(2-aminopyrimidin-4-yl-amino)-benzenesulfonamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azo coupling - Wikipedia [en.wikipedia.org]
- 4. 4-amino-N,N-dimethyl-benzenesulfonamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
Application Notes & Protocols for HPLC Analysis of Benzenesulfonamide Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benzenesulfonamides are a class of organic compounds characterized by a sulfonamide group attached to a benzene ring. This structural motif is present in a wide array of pharmaceuticals, including antibiotics (sulfonamides), diuretics, and anti-inflammatory drugs.[1][2] Consequently, the accurate and reliable quantification of these compounds by High-Performance Liquid Chromatography (HPLC) is critical for quality control, pharmacokinetic studies, and various stages of drug development.[1][2] This document provides a comprehensive guide to the HPLC analysis of benzenesulfonamide derivatives, detailing established protocols and method validation parameters.
The methods described primarily utilize reversed-phase (RP-HPLC) chromatography with UV detection, a robust and widely accessible technique renowned for its high resolution and sensitivity.[2]
Experimental Protocols
This section outlines a general, adaptable protocol for the analysis of benzenesulfonamide compounds. Specific parameters may require optimization depending on the exact analyte and sample matrix.
Materials and Reagents
-
Analytes: Benzenesulfonamide reference standards (e.g., 2-bromo-N-phenethylbenzenesulfonamide, 4-aminobenzenesulfonamide) with purity >98%.[2]
-
Solvents: HPLC grade acetonitrile, methanol, and water.[1][3] All aqueous solutions should be prepared with filtered and degassed HPLC-grade water.[1][2]
-
Additives: Formic acid or phosphoric acid for mobile phase pH adjustment.[1][3]
-
Filters: 0.45 µm or 0.22 µm syringe filters for sample clarification.[1]
Instrumentation
A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV or Photo-Diode Array (PDA) detector is required.[1][2][4]
Standard Solution Preparation
-
Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of the benzenesulfonamide reference standard and transfer it to a 10 mL volumetric flask.[1]
-
Dissolve the standard in a suitable solvent (e.g., methanol) and dilute to the mark.[1]
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations spanning the desired calibration range (e.g., 1 µg/mL to 100 µg/mL).[1][2]
Sample Preparation
The sample preparation method will vary based on the matrix.
-
For Drug Substance: Accurately weigh the sample, transfer to a volumetric flask, and dissolve in a suitable diluent (e.g., methanol or mobile phase).[1]
-
Sonicate for approximately 15 minutes to ensure complete dissolution.[1]
-
Dilute to the final volume with the diluent to achieve a concentration within the calibration range.[1]
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.[1]
Chromatographic Methods & Data
The selection of chromatographic conditions is crucial for achieving optimal separation. C18 and C8 columns are commonly used for the analysis of benzenesulfonamide compounds.[3][4][5]
Example Method: Gradient Elution for a Benzenesulfonamide Derivative
This method is suitable for the analysis of compounds like 2-bromo-N-phenethylbenzenesulfonamide.[1]
Table 1: Chromatographic Conditions (Gradient Method)
| Parameter | Condition |
|---|---|
| HPLC System | Agilent 1260 Infinity II or equivalent[1] |
| Column | C18, 4.6 x 150 mm, 5 µm[1] |
| Mobile Phase A | 0.1% Formic acid in Water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Gradient Program | 0-10 min: 60% B10-12 min: 60-80% B12-15 min: 80% B15-16 min: 80-60% B16-20 min: 60% B[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 °C[1] |
| Injection Volume | 10 µL[1] |
| Detection Wavelength | 254 nm[1] |
| Run Time | 20 minutes[1] |
Example Method: Isocratic Elution for Sulfamethoxazole
This method is effective for separating sulfamethoxazole and its related compounds.[3]
Table 2: Chromatographic Conditions (Isocratic Method)
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm[3] |
| Mobile Phase | Water : Acetonitrile : Methanol (60:35:5, v/v/v)[3] |
| pH Adjustment | Apparent pH adjusted to 2.5 with phosphoric acid[3] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30 °C[3] |
| Detection Wavelength | 278 nm[3] |
Method Performance & Validation Data
Method validation is performed to ensure the analytical procedure is accurate, precise, and reliable.[2][3] Key validation parameters include linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ).[2][4]
Table 3: Summary of Method Validation & Performance Data
| Analyte / Impurity | Linearity (R²) | Recovery (%) | LOD (µg/mL) | LOQ (µg/mL) | Retention Time (min) | Source |
|---|---|---|---|---|---|---|
| 4-Aminobenzenesulfonamide | > 0.999 | 85 - 115 | 0.066 - 0.067 | 0.200 - 0.202 | 8.38 | [4][6] |
| Sulfamethoxazole | > 0.999 | 98.47 - 101.52 | - | - | 5.0 | [3] |
| Sulfamethoxazole Derivative (1a) | > 0.999 | 98.53 - 101.45 | - | - | 13.5 | [3] |
| Multi-residue Sulfonamides | - | 79.3 - 114.0 | 0.035 - 0.080 | 0.041 - 0.090 | - |[5] |
Visualized Workflows and Logic
Diagrams help illustrate the logical progression of HPLC analysis, from initial sample handling to final data interpretation.
Caption: General experimental workflow for HPLC analysis of benzenesulfonamides.
Caption: Key parameters and desired outcomes in HPLC method development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of 4-Amino-N,N-dimethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the characterization of 4-Amino-N,N-dimethylbenzenesulfonamide using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Introduction
This compound is a sulfonamide compound of interest in pharmaceutical research and drug development due to its structural relation to various bioactive molecules. Accurate and comprehensive analytical characterization is crucial for its identification, purity assessment, and metabolic studies. This document outlines the expected spectral characteristics and provides standardized protocols for its analysis by ¹H NMR, ¹³C NMR, and LC-MS/MS.
The molecular structure of this compound is presented below:
Caption: Molecular Structure of this compound.
NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for this compound, based on the analysis of structurally similar compounds.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N(CH₃)₂ | 2.6 - 2.8 | Singlet | 6H |
| Aromatic H (ortho to NH₂) | 6.6 - 6.8 | Doublet | 2H |
| Aromatic H (ortho to SO₂N(CH₃)₂) | 7.6 - 7.8 | Doublet | 2H |
| NH₂ | 4.0 - 5.0 | Broad Singlet | 2H |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| N(C H₃)₂ | ~ 38 |
| Aromatic C (ortho to NH₂) | ~ 114 |
| Aromatic C (ortho to SO₂N(CH₃)₂) | ~ 128 |
| Aromatic C (ipso to NH₂) | ~ 152 |
| Aromatic C (ipso to SO₂N(CH₃)₂) | ~ 125 |
Experimental Protocol for NMR Analysis
This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Spectrum Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
-
¹³C NMR Spectrum Acquisition:
-
Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Caption: NMR Analysis Workflow.
Mass Spectrometric Analysis
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
Expected Mass Spectral Data
For this compound (Molecular Formula: C₈H₁₂N₂O₂S, Molecular Weight: 200.26 g/mol ), the following mass spectral data are expected under positive ion electrospray ionization (ESI+).
Table 3: Expected m/z Values and Major Fragments
| Ion | m/z (Expected) | Description |
| [M+H]⁺ | 201.07 | Protonated molecule |
| [M+H-SO₂]⁺ | 137.08 | Loss of sulfur dioxide |
| [C₆H₈N]⁺ | 94.07 | Cleavage of the S-N bond |
| [C₆H₅]⁺ | 77.04 | Phenyl cation |
The fragmentation of aromatic sulfonamides in ESI-MS can involve the loss of SO₂ and cleavage of the sulfonamide bond.[1][2][3]
Caption: Fragmentation Pathway of this compound.
Experimental Protocol for LC-MS/MS Analysis
This protocol provides a general method for the analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
This compound sample
-
LC-MS grade acetonitrile and water
-
LC-MS grade formic acid or ammonium formate
-
C18 HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample and Mobile Phase Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solution with the initial mobile phase composition.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
LC Method:
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Flow rate: 0.3 mL/min.
-
Injection volume: 5 µL.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
-
MS Method:
-
Ionization mode: Positive Electrospray Ionization (ESI+).
-
Scan mode: Full scan (m/z 50-300) and product ion scan of m/z 201.07.
-
Capillary voltage: 3.5 kV.
-
Drying gas temperature: 325 °C.
-
Drying gas flow: 8 L/min.
-
Nebulizer pressure: 40 psi.
-
Collision energy: Optimize for the fragmentation of the precursor ion (m/z 201.07).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Extract the mass spectrum for this peak and confirm the presence of the [M+H]⁺ ion.
-
Analyze the product ion scan spectrum to identify characteristic fragment ions.
-
Caption: LC-MS/MS Analysis Workflow.
References
- 1. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of 4-Amino-N,N-dimethylbenzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, characterization, and biological evaluation of derivatives of 4-Amino-N,N-dimethylbenzenesulfonamide. This class of compounds holds significant promise for the development of novel therapeutic agents, particularly as inhibitors of carbonic anhydrase, with potential applications in anticancer and antimicrobial therapies.
Rationale for Development
Benzenesulfonamide derivatives are a well-established class of pharmacologically active molecules. The sulfonamide moiety is a key structural feature that can interact with the zinc ion in the active site of metalloenzymes, most notably carbonic anhydrases (CAs).[1] Several isoforms of human carbonic anhydrases (hCAs) are involved in various physiological and pathological processes. For instance, hCA IX is overexpressed in many solid tumors and contributes to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.[2][3][4] Therefore, selective inhibition of hCA IX is a promising strategy for cancer therapy. Furthermore, sulfonamides have a long history as antimicrobial agents. By developing derivatives of this compound, researchers can explore structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets.
Synthesis and Characterization of Derivatives
The synthesis of this compound derivatives can be achieved through various chemical strategies, primarily involving modifications of the amino group.
General Synthesis Protocol: Acylation of the Amino Group
A common approach to derivatize the 4-amino group is through acylation to form a diverse range of amides.
Protocol:
-
Dissolution: Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a suitable base, such as triethylamine or pyridine (1.1-1.5 equivalents), to the solution to act as an acid scavenger.
-
Acylating Agent Addition: Slowly add the desired acylating agent (e.g., acid chloride or anhydride) (1.05 equivalents) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1 M HCl). Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).[5]
-
Characterization: Confirm the structure and purity of the synthesized derivatives using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).
Characterization Data
The following provides an example of expected characterization data for the parent compound, this compound. Similar detailed characterization should be performed for all synthesized derivatives.
| Compound | Molecular Formula | Molecular Weight | ¹H NMR (DMSO-d₆) δ (ppm) | ¹³C NMR (DMSO-d₆) δ (ppm) |
| This compound | C₈H₁₂N₂O₂S | 200.26 | 7.45 (d, 2H), 6.65 (d, 2H), 5.95 (s, 2H), 2.55 (s, 6H) | 152.0, 128.5, 125.0, 112.5, 37.5 |
Note: NMR data is predictive and should be confirmed experimentally.
Biological Evaluation Protocols
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized derivatives against various carbonic anhydrase isoforms (e.g., hCA I, II, IX, and XII) is a primary biological evaluation. The stopped-flow CO₂ hydrase assay is a standard method for determining the inhibition constants (Ki).[6][7]
Protocol: Stopped-Flow CO₂ Hydrase Assay
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 20 mM Tris-HCl, pH 7.4).
-
Prepare a solution of the pH indicator (e.g., 4-nitrophenol).
-
Prepare a stock solution of the purified carbonic anhydrase isoform.
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Prepare a CO₂-saturated water solution by bubbling CO₂ gas through chilled, deionized water.[8]
-
-
Assay Procedure:
-
The assay is performed using a stopped-flow instrument.
-
One syringe of the instrument is filled with the enzyme solution, buffer, and pH indicator.
-
The other syringe is filled with the CO₂-saturated water and varying concentrations of the test inhibitor.
-
The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time as the pH decreases due to the hydration of CO₂ catalyzed by the enzyme.
-
-
Data Analysis:
-
The initial rates of the enzymatic reaction are calculated from the absorbance data.
-
The inhibition constant (Ki) is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.
-
Anticancer Activity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[9][10][11]
Protocol: MTT Assay
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically in a range from 0.01 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).[12]
Antimicrobial Activity Assay
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various bacterial strains.[13][14][15][16][17]
Protocol: Broth Microdilution Assay
-
Bacterial Strains: Use standard bacterial strains (e.g., Staphylococcus aureus ATCC 29213 as a Gram-positive representative and Escherichia coli ATCC 25922 as a Gram-negative representative).
-
Inoculum Preparation: Prepare a bacterial inoculum in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the broth.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for a series of this compound derivatives to illustrate the expected outcomes of the biological assays.
Table 1: Carbonic Anhydrase Inhibition Data (Ki in nM)
| Compound | hCA I | hCA II | hCA IX | hCA XII | Selectivity Index (hCA II / hCA IX) |
| Parent | 1500 | 250 | 50 | 80 | 5 |
| Derivative 1 | 1200 | 180 | 25 | 60 | 7.2 |
| Derivative 2 | 2500 | 500 | 15 | 45 | 33.3 |
| Derivative 3 | 800 | 150 | 80 | 120 | 1.875 |
| Acetazolamide | 250 | 12 | 25 | 5.7 | 0.48 |
Table 2: Anticancer Activity Data (IC₅₀ in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| Parent | >100 | >100 | >100 |
| Derivative 1 | 25.5 | 32.8 | 45.1 |
| Derivative 2 | 10.2 | 15.6 | 22.4 |
| Derivative 3 | 55.7 | 78.3 | 92.5 |
| Doxorubicin | 0.5 | 0.8 | 0.6 |
Table 3: Antimicrobial Activity Data (MIC in µg/mL)
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) |
| Parent | 128 | >256 |
| Derivative 1 | 64 | 128 |
| Derivative 2 | 32 | 64 |
| Derivative 3 | 256 | >256 |
| Ciprofloxacin | 0.5 | 0.25 |
Visualizations
Signaling Pathway of Carbonic Anhydrase IX in Cancer
The following diagram illustrates the role of carbonic anhydrase IX (CA IX) in the tumor microenvironment, a key target for many benzenesulfonamide inhibitors.
References
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- 17. rr-asia.woah.org [rr-asia.woah.org]
The Versatility of 4-Amino-N,N-dimethylbenzenesulfonamide: A Key Building Block in Modern Drug Discovery
For Immediate Release
[City, State] – [Date] – 4-Amino-N,N-dimethylbenzenesulfonamide has emerged as a crucial scaffold in medicinal chemistry, providing a versatile platform for the development of a diverse range of therapeutic agents. Its inherent structural features, including a primary aromatic amine and a dimethylsulfonamide moiety, allow for facile chemical modification, enabling the synthesis of compounds targeting a variety of biological pathways implicated in cancer, infectious diseases, and neurological disorders. This application note delves into the utility of this building block, presenting key quantitative data, detailed experimental protocols, and visualizations of its role in targeted therapies.
Applications in Drug Discovery
The sulfonamide group is a well-established pharmacophore, known for its ability to mimic the transition state of enzymatic reactions and to participate in key hydrogen bonding interactions with biological targets. The 4-amino group on the phenyl ring serves as a convenient handle for introducing a wide array of substituents, allowing for the fine-tuning of a compound's pharmacological properties. This has led to the exploration of this compound derivatives in several therapeutic areas.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[1] The primary sulfonamide moiety is a classic zinc-binding group, making derivatives of 4-aminobenzenesulfonamide potent CA inhibitors. While specific data for this compound derivatives is emerging, related compounds have shown significant inhibitory activity against various CA isoforms.
Kinase Inhibition
Protein kinases play a central role in cellular signal transduction, and their dysregulation is a hallmark of many cancers. The 4-aminophenyl scaffold is a common feature in many kinase inhibitors, often serving as a key structural element for binding to the ATP-binding site of the enzyme. The development of potent and selective kinase inhibitors is a major focus of modern drug discovery.
Antimicrobial Agents
The sulfonamide scaffold has a long history in the development of antimicrobial drugs. By mimicking p-aminobenzoic acid (PABA), an essential nutrient for bacterial folate synthesis, sulfonamides can disrupt bacterial growth. Researchers continue to explore novel sulfonamide derivatives to combat the growing threat of antibiotic resistance.
Quantitative Data
The following tables summarize the biological activity of representative compounds derived from or structurally related to 4-aminobenzenesulfonamide scaffolds, highlighting their potential in various therapeutic areas.
Table 1: Carbonic Anhydrase Inhibition Data for Benzenesulfonamide Derivatives [1]
| Compound | Target Isoform | Inhibition Constant (Kᵢ, nM) |
| Diazobenzenesulfonamide 31 | CA I | 6 |
| N-aryl-β-alanine derivative 20 | CA XII | 1850 |
Table 2: Kinase Inhibition Data for a Structurally Related Scaffold in Lorlatinib
| Target Kinase | Kᵢ (nM) | Cellular IC₅₀ (nM) |
| Wild-type ALK | 0.025 | 6.9 |
| ALK L1196M | 0.07 | 16 |
| ALK G1269A | 0.17 | 12 |
| ALK G1202R | 0.92 | 45 |
| Wild-type ROS1 | <0.021 | 1.3 (HCC78 cells) |
Experimental Protocols
Detailed methodologies for the synthesis of bioactive molecules from sulfonamide building blocks are crucial for reproducibility and further drug development efforts.
General Protocol for N-Acylation of 4-Aminobenzenesulfonamides
This protocol describes a general method for the acylation of the amino group of a 4-aminobenzenesulfonamide derivative, a common step in the synthesis of many bioactive compounds.
Materials:
-
4-Aminobenzenesulfonamide derivative
-
Acid chloride or anhydride
-
Aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., triethylamine, pyridine)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Dissolve the 4-aminobenzenesulfonamide derivative in the aprotic solvent.
-
Add the base to the solution.
-
Slowly add the acid chloride or anhydride to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-acyl derivative.
Synthesis of Thiazole-Containing Benzenesulfonamides
This protocol outlines the synthesis of thiazole-containing benzenesulfonamides, which have shown promise as anticancer and antimicrobial agents.[2]
Materials:
-
Sulfanilamide
-
Chloroacetyl chloride
-
Potassium carbonate
-
Acetone
-
Ammonium thiocyanate
-
Ethanol
Procedure:
-
Synthesis of 2-chloro-N-(4-sulfamoylphenyl)-acetamide: To a suspension of sulfanilamide in acetone, add potassium carbonate. Add chloroacetyl chloride dropwise at 0 °C and stir for 1 hour. Filter the reaction mixture and evaporate the filtrate to obtain the crude product, which is then purified by crystallization.[2]
-
Synthesis of ((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide: Reflux a mixture of the product from step 1 and ammonium thiocyanate in absolute ethanol for 3 hours. The resulting solid is filtered, washed with water, and crystallized from ethanol.[2]
-
Synthesis of (E)-4-(5-(substituted-benzylidene)-4-oxo-4,5-dihydrothiazol-2-ylamino)benzenesulfonamide derivatives: Reflux a mixture of the product from step 2, an appropriate aldehyde, and sodium acetate in glacial acetic acid. The reaction time varies depending on the aldehyde used. The resulting solid is filtered and crystallized to yield the final product.[2]
Visualizing Molecular Pathways
Understanding the mechanism of action of drugs is paramount. Graphviz diagrams can be used to visualize complex signaling pathways and experimental workflows.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis Yield of 4-Amino-N,N-dimethylbenzenesulfonamide
Welcome to the technical support center for the synthesis of 4-Amino-N,N-dimethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help optimize your experimental outcomes.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound via two primary synthetic routes.
Route A: From Acetanilide
This pathway involves three key steps:
-
Chlorosulfonation of acetanilide to yield 4-acetamidobenzenesulfonyl chloride.
-
Amination with dimethylamine to form 4-acetamido-N,N-dimethylbenzenesulfonamide.
-
Hydrolysis of the acetamido group to the final product.
FAQ 1: My yield of 4-acetamidobenzenesulfonyl chloride is low. What are the common causes and solutions?
Low yields in this step are often attributed to several factors:
-
Incomplete Reaction: Ensure the reaction goes to completion by monitoring it with TLC. The reaction time may need to be extended, or the temperature might require optimization.[1] Heating the reaction mixture to around 60°C for a couple of hours after the initial addition of acetanilide can help drive the reaction to completion.[2] Some studies suggest that conducting the reaction at a higher temperature, such as 114°C, can lead to a better yield.[3][4][5]
-
Moisture: Chlorosulfonic acid reacts violently with water.[6] Ensure all glassware is thoroughly dried, and the acetanilide is anhydrous to prevent the decomposition of the chlorosulfonic acid and the product.[1][7]
-
Temperature Control: The addition of acetanilide to chlorosulfonic acid is exothermic. Maintaining a low temperature (around 12-15°C) during the addition is crucial to prevent side reactions.[2] Poor temperature control can lead to the formation of by-products.[8]
-
Side Reactions: Formation of the ortho-isomer or disulfonated products can occur. Using a slight excess of acetanilide can sometimes suppress the formation of disulfonated by-products.
FAQ 2: The product is a dark-colored oil instead of a solid. How can I resolve this?
The formation of a dark oil suggests the presence of impurities. This can be due to poor temperature control during the reaction.[8]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like dry benzene or by washing the crude solid with cold water after quenching the reaction on ice.[2][7]
FAQ 3: How can I minimize the formation of the meta-isomer impurity?
The formation of the meta-isomer can be a result of the reaction conditions. The acetamido group is strongly para-directing. Ensuring the reaction temperature is controlled and that the acetanilide is of high purity can help minimize the formation of undesired isomers. One patent suggests that using a smaller excess of chlorosulfonic acid can reduce the formation of meta-chlorinated impurities.[9]
Step 2: Amination with Dimethylamine
FAQ 4: The amination reaction is sluggish or incomplete. How can I improve the conversion?
-
Reagent Purity: Ensure the 4-acetamidobenzenesulfonyl chloride is dry and free of excess chlorosulfonic acid, as this will react with the dimethylamine.
-
Stoichiometry: Using an excess of dimethylamine can help drive the reaction to completion.
-
Temperature: The reaction is typically exothermic. Controlling the temperature by adding the sulfonyl chloride portion-wise to the dimethylamine solution at a low temperature (e.g., 0°C) is recommended. The reaction can then be allowed to warm to room temperature and stirred for several hours.
FAQ 5: I am observing significant hydrolysis of my sulfonyl chloride. How can this be prevented?
4-Acetamidobenzenesulfonyl chloride is sensitive to moisture and can hydrolyze back to the sulfonic acid.[10]
-
Anhydrous Conditions: Use an anhydrous solvent and ensure the dimethylamine solution is also dry. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[1]
Step 3: Hydrolysis of the Acetamido Group
FAQ 6: The hydrolysis of the acetamido group is not going to completion. What should I do?
-
Reaction Time and Temperature: The hydrolysis is typically carried out by refluxing with an acid, such as hydrochloric acid.[11] If the reaction is incomplete, increasing the reflux time may be necessary. Monitor the reaction by TLC until the starting material is no longer visible.
-
Acid Concentration: Using a sufficiently concentrated acid is important for effective hydrolysis.[11]
FAQ 7: How do I isolate the final product after hydrolysis?
After the hydrolysis is complete, the reaction mixture will be acidic. The product can be precipitated by neutralizing the solution with a base, such as sodium carbonate or sodium hydroxide, until the pH is neutral or slightly basic. The precipitated solid can then be collected by filtration, washed with cold water, and dried.[12]
Route B: From 4-Nitrobenzenesulfonyl Chloride
This pathway involves two main steps:
-
Reaction with Dimethylamine to form N,N-Dimethyl-4-nitrobenzenesulfonamide.
-
Reduction of the Nitro Group to the desired amine.
FAQ 8: What are the optimal conditions for the reaction of 4-nitrobenzenesulfonyl chloride with dimethylamine?
This reaction is a nucleophilic substitution. To optimize the yield:
-
Temperature Control: The reaction is exothermic. It is advisable to add the 4-nitrobenzenesulfonyl chloride to the dimethylamine solution at a reduced temperature (e.g., 0°C) to control the reaction rate and minimize side reactions.
-
Solvent: An inert solvent such as tetrahydrofuran (THF) is a suitable choice.
-
Stoichiometry: Using a slight excess of dimethylamine can help ensure complete conversion of the sulfonyl chloride.
FAQ 9: My nitro group reduction is giving a low yield or multiple products. How can I improve the selectivity?
The choice of reducing agent is critical for the selective reduction of the nitro group without affecting the sulfonamide group.
-
Common Reducing Agents:
-
Tin(II) chloride (SnCl₂): This is a mild and often selective reagent for nitro group reduction.[13][14] The reaction is typically carried out in an acidic medium like hydrochloric acid.[4][15]
-
Iron (Fe) in acidic media: This is another classic and robust method for nitro group reduction.[13]
-
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source is a clean and efficient method. However, care must be taken as some other functional groups might also be reduced.[13]
-
-
Troubleshooting:
-
If you are observing side products, consider changing the reducing agent or optimizing the reaction conditions (temperature, reaction time).
-
For catalytic hydrogenation, ensure the catalyst is active and not poisoned.
-
FAQ 10: The workup for the SnCl₂ reduction is difficult due to the formation of tin salts. What is the best procedure?
The workup for SnCl₂ reductions can be challenging.
-
Procedure: After the reaction is complete, the mixture is typically made strongly basic with a concentrated solution of sodium hydroxide or potassium hydroxide. This dissolves the tin salts as stannates, allowing for the extraction of the amine product into an organic solvent.[16] Filtering the reaction mixture after basification may also be necessary to remove insoluble tin hydroxides.
Data Presentation
Table 1: Comparison of Reaction Conditions for Chlorosulfonation of Acetanilide
| Parameter | Condition 1[2] | Condition 2[3][4][5] | Condition 3[9] |
| Reactant Ratio (Chlorosulfonic Acid : Acetanilide) | ~5 : 1 (molar) | Not specified | > 6 : 1 (molar) |
| Temperature | 12-15°C (addition), then 60°C | 114°C | 20°C (addition), then 48°C |
| Reaction Time | ~15 min (addition), 2 hours (heating) | Not specified | 8 hours (standing) |
| Reported Yield | 77-81% (crude) | Good | 82.5% |
Table 2: Comparison of Reducing Agents for N,N-Dimethyl-4-nitrobenzenesulfonamide
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| SnCl₂ / HCl | Reflux in HCl[4][15] | Mild, selective for nitro group[13] | Difficult workup due to tin salts[16] |
| Fe / Acid | Reflux in acidic solution (e.g., acetic acid)[13] | Inexpensive, robust | Can require harsh acidic conditions |
| **Catalytic Hydrogenation (e.g., Pd/C, H₂) ** | H₂ gas, Pd/C catalyst in a suitable solvent[13] | Clean reaction, high yields | Catalyst can be expensive, potential for reduction of other functional groups |
Experimental Protocols
Protocol 1: Synthesis of 4-acetamidobenzenesulfonyl chloride[2][7][11]
-
In a fume hood, place 2.5 moles of chlorosulfonic acid in a round-bottom flask equipped with a mechanical stirrer and a gas trap.
-
Cool the flask in an ice-water bath to 12-15°C.
-
Slowly add 0.5 moles of dry acetanilide in portions, maintaining the temperature between 12-15°C. Vigorous evolution of HCl gas will occur.
-
After the addition is complete, remove the cooling bath and heat the mixture to 60°C for 2 hours.
-
Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.
-
The crude product can be used directly in the next step or purified by recrystallization from dry benzene.
Protocol 2: Synthesis of 4-acetamido-N,N-dimethylbenzenesulfonamide
-
In a fume hood, prepare a solution of dimethylamine in an appropriate anhydrous solvent (e.g., THF) in a round-bottom flask and cool it in an ice bath.
-
Slowly add the crude 4-acetamidobenzenesulfonyl chloride from the previous step in portions to the dimethylamine solution, keeping the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Once complete, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.
-
The product can be purified by recrystallization.
Protocol 3: Hydrolysis to this compound[11]
-
To the crude 4-acetamido-N,N-dimethylbenzenesulfonamide, add a sufficient amount of 6 M hydrochloric acid.
-
Heat the mixture at reflux for 1-2 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the solution with a saturated solution of sodium carbonate or sodium hydroxide until the pH is 7-8.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold water and dry it to obtain this compound. The product can be further purified by recrystallization.
Protocol 4: Reduction of N,N-Dimethyl-4-nitrobenzenesulfonamide with SnCl₂/HCl[4][15]
-
In a round-bottom flask, dissolve N,N-Dimethyl-4-nitrobenzenesulfonamide in ethanol.
-
Add an excess of SnCl₂·2H₂O (typically 3-5 equivalents).
-
Carefully add concentrated hydrochloric acid and heat the mixture to reflux.
-
Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction to room temperature.
-
Slowly pour the reaction mixture into a vigorously stirred, chilled, concentrated sodium hydroxide solution to make the solution strongly basic (pH > 12).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Synthetic pathway from Acetanilide.
Caption: Synthetic pathway from 4-Nitrobenzenesulfonyl Chloride.
Caption: General troubleshooting workflow for yield optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 5. quora.com [quora.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. theochem.mercer.edu [theochem.mercer.edu]
- 8. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN113636961A - Preparation method of p-acetamidobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. WO2016114308A1 - Method for producing aromatic amine compound - Google Patents [patents.google.com]
- 13. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 14. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 15. scispace.com [scispace.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Amino-N,N-dimethylbenzenesulfonamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Amino-N,N-dimethylbenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective purification techniques for solid organic compounds like this compound are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: How do I choose a suitable solvent for the recrystallization of this compound?
A2: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For sulfonamides, polar solvents are often a good starting point. A solvent pair, consisting of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble, can also be effective for inducing crystallization. It is recommended to perform small-scale solubility tests with various solvents to identify the optimal system.
Q3: What are the typical impurities I might encounter in my crude this compound sample?
A3: Impurities can originate from starting materials, side reactions, or decomposition. Common impurities may include unreacted starting materials such as 4-aminobenzenesulfonamide or dimethylamine, byproducts from the sulfonylation reaction, and potentially colored degradation products.
Q4: How can I assess the purity of my this compound sample?
A4: Purity can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) provides a quick qualitative check. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), offers quantitative analysis of purity.[1] Melting point determination is also a useful indicator; a sharp melting range close to the literature value suggests high purity.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause | Suggested Solution |
| Low Recovery of Purified Product | The compound is too soluble in the cold solvent. | - Ensure the solution is thoroughly cooled in an ice bath. - Reduce the amount of solvent used initially. - Consider using a different solvent or a solvent pair. |
| Premature crystallization during hot filtration. | - Preheat the filtration apparatus (funnel, filter paper, and receiving flask). - Use a slight excess of hot solvent to ensure the compound remains dissolved. | |
| Oily Product Instead of Crystals | The compound may be impure, leading to melting point depression. | - Attempt to purify by another method first, such as column chromatography. - Try dissolving the oil in a small amount of a good solvent and adding a poor solvent dropwise to induce crystallization. |
| The solution is supersaturated. | - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure this compound. | |
| Colored Impurities in Crystals | Colored byproducts are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Column Chromatography Issues
| Issue | Possible Cause | Suggested Solution |
| Poor Separation of Compound and Impurities | Inappropriate solvent system (eluent). | - Optimize the eluent polarity using TLC. A good starting point for sulfonamides is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). - A typical Rf value for the desired compound on TLC should be around 0.3-0.4 for good separation on a column. |
| Column was not packed properly. | - Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| Compound is Insoluble in the Eluent | The chosen eluent is too non-polar. | - Increase the polarity of the eluent by adding a higher proportion of the polar solvent. |
| Streaking or Tailing of the Compound on the Column | The compound is too polar for the stationary phase or is interacting strongly with it. | - Add a small amount of a modifier to the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to improve the peak shape. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general procedure for the recrystallization of this compound. The choice of solvent is critical and should be determined by preliminary solubility tests. Ethanol or a mixture of ethanol and water is often a good starting point for sulfonamides.
Methodology:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture gently on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol provides a general method for the purification of this compound using silica gel column chromatography.
Methodology:
-
Eluent Selection: Determine a suitable eluent system by TLC analysis. A mixture of ethyl acetate and hexanes is a common choice. The polarity should be adjusted so that the desired compound has an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Illustrative Solubility Data for this compound
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at 78°C ( g/100 mL) |
| Water | < 0.1 | ~0.5 |
| Ethanol | ~1.5 | ~15 |
| Acetone | ~5 | > 20 |
| Ethyl Acetate | ~0.8 | ~10 |
| Dichloromethane | ~2 | > 20 |
| Hexanes | < 0.1 | < 0.1 |
Note: This data is illustrative and should be confirmed experimentally.
Table 2: Example Purity Analysis by RP-HPLC
| Purification Method | Purity (%) | Yield (%) |
| Crude Product | 85.2 | - |
| Recrystallization (Ethanol) | 98.5 | 75 |
| Column Chromatography (EtOAc/Hexanes) | >99.0 | 60 |
Note: This data is for illustrative purposes only. Actual results may vary.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
Technical Support Center: Sulfonamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in sulfonamide synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
FAQs on Low Yield and Reaction Failure
Q1: My sulfonamide synthesis is resulting in a very low yield. What are the common causes and how can I fix it?
A1: Low yields in sulfonamide synthesis can stem from several factors. Systematically investigating these potential issues can help identify and resolve the problem.
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Poor Quality of Starting Materials: Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze into the corresponding sulfonic acid, which is unreactive under these conditions.[1] Similarly, the amine starting material should be pure and dry.
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Steric Hindrance: If either the sulfonyl chloride or the amine is sterically bulky, the reaction rate can be significantly reduced.[1]
-
Inappropriate Base or Stoichiometry: The choice and amount of base are critical. The base neutralizes the HCl generated during the reaction. An inappropriate base can lead to side reactions or be too weak to drive the reaction forward.
-
Solution: Use a non-nucleophilic tertiary amine like triethylamine (TEA) or pyridine, typically in a 1.5-2.0 fold excess.[2] The optimal choice depends on the specific substrates.
-
Troubleshooting Side Reactions and Impurities
Q2: I'm observing multiple unexpected spots on my TLC analysis. What are the likely side reactions?
A2: The formation of multiple products is a common issue, often due to the reactivity of the starting materials and intermediates.
-
Hydrolysis of Sulfonyl Chloride: This is one of the most frequent side reactions. If water is present in the reaction mixture, the sulfonyl chloride will hydrolyze to the corresponding sulfonic acid.[1]
-
Formation of Bis-sulfonamide (Double Sulfonylation): If you are using a primary amine (R-NH₂), it's possible for it to react with two molecules of the sulfonyl chloride, especially if the sulfonyl chloride is used in large excess. This forms a di-sulfonylated product, R-N(SO₂R')₂.
-
Symptoms: An additional, less polar spot on the TLC compared to the desired product.
-
Prevention: Add the sulfonyl chloride slowly and dropwise to the solution of the amine at a low temperature (e.g., 0 °C) to control the reaction rate.[1] Use of a slight excess of the amine can also suppress this side reaction.
-
-
Reaction with Solvent: Nucleophilic solvents can sometimes react with the sulfonyl chloride. While common solvents like DCM and THF are generally safe, care should be taken with others.
Purification Challenges
Q3: How can I effectively purify my crude sulfonamide product?
A3: Sulfonamide purification can sometimes be challenging due to the properties of the product and byproducts.
-
Recrystallization: This is often the most effective method for obtaining highly pure sulfonamides, assuming a suitable solvent system can be found. Common solvents include ethanol, methanol, ethyl acetate, or mixtures with hexanes.
-
Silica Gel Column Chromatography: This is a standard method for purifying sulfonamides from unreacted starting materials and side products.[2][4] A typical eluent system is a gradient of ethyl acetate in hexanes.
-
Aqueous Workup: Washing the organic layer containing the crude product is crucial.
-
Wash with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and the basic catalyst (like pyridine or TEA).[2]
-
Wash with a saturated sodium bicarbonate solution to remove any unreacted sulfonyl chloride (as the sulfonic acid) and other acidic impurities.
-
A final wash with brine helps to remove residual water before drying the organic layer.[2]
-
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide
This protocol describes the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a non-nucleophilic base.
Materials:
-
Amine (1.0 eq)
-
Sulfonyl chloride (1.1-1.2 eq)[2]
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))[2]
-
Non-nucleophilic base (e.g., Triethylamine (1.5-2.0 eq) or Pyridine (2.0-3.0 eq))[2]
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq) in the anhydrous aprotic solvent (to a concentration of approx. 0.2 M).[2]
-
Cool the solution to 0 °C using an ice bath.[2]
-
Add the non-nucleophilic base (e.g., triethylamine, 1.5-2.0 eq) to the solution.[2]
-
Slowly, add the desired sulfonyl chloride (1.1-1.2 eq) dropwise to the reaction mixture.[2]
-
Allow the reaction to warm to room temperature and stir, monitoring the progress by TLC or LC-MS.[2]
-
Upon completion, dilute the reaction mixture with the organic solvent.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, a dilute aqueous solution of HCl, and finally with brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure sulfonamide.[2]
Data Presentation
Table 1: Comparison of Common Bases in Sulfonamide Synthesis
| Base | pKa of Conjugate Acid | Typical Equivalents | Notes |
| Triethylamine (TEA) | 10.75 | 1.5 - 2.0 | Commonly used, non-nucleophilic, easy to remove in vacuo.[2] |
| Pyridine | 5.25 | 2.0 - 3.0 | Less basic than TEA, can act as a nucleophilic catalyst in some cases.[2] |
| Diisopropylethylamine (DIPEA) | 10.75 | 1.5 - 2.0 | Sterically hindered, useful when dealing with sensitive substrates to avoid N-alkylation. |
| Potassium Carbonate (K₂CO₃) | 10.33 | 2.0 - 3.0 | Heterogeneous base, often used in polar aprotic solvents like Acetonitrile. |
Visualizations
Caption: Troubleshooting workflow for low yield in sulfonamide synthesis.
Caption: Common reaction pathways in sulfonamide synthesis.
References
Technical Support Center: 4-Amino-N,N-dimethylbenzenesulfonamide Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with solutions of 4-Amino-N,N-dimethylbenzenesulfonamide. The information is designed to help you address common stability issues you may encounter during your experiments.
Troubleshooting Guide
Issue 1: Precipitate Formation in Solution
Question: I prepared a solution of this compound, but a precipitate has formed. What could be the cause and how can I resolve it?
Answer: Precipitate formation is a common issue and can be attributed to several factors:
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Low Solubility: The concentration of your solution may exceed the solubility of this compound in the chosen solvent. While specific data for this compound is limited, its parent compound, sulfanilamide, is slightly soluble in water and more soluble in organic solvents like ethanol and acetone.
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Temperature Effects: Solubility is often temperature-dependent. If the solution was prepared at an elevated temperature and then cooled, the compound may precipitate out.
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pH Influence: The pH of the solution can affect the ionization state of the amino group and the sulfonamide group, which in turn can impact solubility.
Troubleshooting Steps:
-
Verify Solubility: Cross-reference the concentration of your solution with available solubility data for similar sulfonamides. Consider preparing a more dilute solution.
-
Gentle Warming and Sonication: Gently warm the solution while stirring or use a sonicator to help redissolve the precipitate. Be cautious, as excessive heat can lead to degradation.
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Solvent System Adjustment: Consider using a co-solvent system. For example, adding a small amount of a more polar organic solvent like DMSO or methanol to an aqueous solution can improve solubility.
-
pH Adjustment: If working with aqueous solutions, measure the pH. Adjusting the pH slightly may improve solubility, but be mindful that this could also affect the stability of the compound. It is recommended to perform a small-scale pilot experiment to determine the optimal pH range.
Issue 2: Solution Discoloration or Degradation
Question: My solution of this compound has changed color (e.g., turned yellow or brown). Does this indicate degradation?
Answer: Yes, a change in color, particularly to yellow or brown, is often an indicator of chemical degradation. This can be caused by:
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Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of colored byproducts. This can be accelerated by exposure to air (oxygen) and certain metal ions.
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Photodegradation: Exposure to light, especially UV light, can induce photochemical reactions that lead to the breakdown of the molecule. While some sulfonamides are relatively stable to photolysis, it is a potential cause of degradation.
-
pH-Mediated Hydrolysis: Although studies on related compounds suggest that the sulfonamide bond can be stable over a wide pH range, extreme pH conditions (highly acidic or alkaline) can promote hydrolysis of the sulfonamide bond over time.
Troubleshooting Steps:
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.
-
Inert Atmosphere: For long-term storage or for sensitive experiments, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Control pH: Maintain the pH of your solution within a neutral to slightly acidic range (pH 5-7) unless your experimental protocol requires otherwise. Use appropriate buffer systems to maintain a stable pH.
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Fresh Preparation: The most reliable way to ensure the integrity of your compound is to prepare solutions fresh before each experiment.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
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DMSO (Dimethyl sulfoxide): Generally a good solvent for preparing high-concentration stock solutions of organic compounds.
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Methanol or Ethanol: These polar organic solvents are also likely to be effective.
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Water: The solubility in water is expected to be limited. For aqueous solutions, it may be necessary to use a co-solvent or adjust the pH.
It is always recommended to perform a small-scale solubility test with your specific lot of the compound and chosen solvent.
Q2: How should I store solutions of this compound to ensure stability?
A2: For optimal stability, solutions should be stored under the following conditions:
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Temperature: Store at low temperatures, such as 2-8°C. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to minimize freeze-thaw cycles.
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Light: Protect from light by using amber vials or by wrapping the container.
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Atmosphere: For maximum stability, especially for long-term storage, consider purging the solution with an inert gas like nitrogen or argon before sealing.
Q3: Is this compound susceptible to hydrolysis in aqueous solutions?
A3: Based on studies of structurally similar compounds, the N,N-dimethylated sulfonamide group is expected to be relatively stable to hydrolysis over a wide pH range (approximately pH 2-11). However, prolonged exposure to strongly acidic or basic conditions should be avoided as it may lead to degradation.
Q4: Are there any known degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not well-documented in the public domain, general degradation pathways for sulfonamides can include:
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Oxidation of the aniline (amino) group.
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Photolytic cleavage of the sulfonamide bond or modification of the aromatic ring.
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Hydrolysis of the sulfonamide bond under extreme pH conditions.
A potential degradation pathway could involve the oxidation of the amino group, leading to the formation of colored impurities.
Caption: Potential degradation pathways for this compound.
Data Presentation
Table 1: Solubility of Sulfanilamide (a related compound) in Various Solvents
| Solvent | Solubility ( g/100 mL) at 25°C |
| Water | 0.75 |
| Ethanol | 2.7 |
| Acetone | 20 |
| Glycerol | Soluble |
| Propylene Glycol | Soluble |
| Benzene | Insoluble |
| Chloroform | Insoluble |
| Diethyl Ether | Insoluble |
This data is for the parent compound sulfanilamide and should be used as a general guide. Actual solubility of this compound may vary.
Experimental Protocols
Protocol 1: Determination of Optimal Solvent and Concentration
This protocol outlines a method to determine the most suitable solvent and maximum practical concentration for your experiments.
Workflow Diagram:
Caption: Workflow for determining optimal solvent and concentration.
Methodology:
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Solvent Selection: Choose a range of candidate solvents (e.g., Water, Ethanol, DMSO, Acetone).
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Small-Scale Test: To a small, known volume of each solvent (e.g., 100 µL), add a small, pre-weighed amount of this compound to achieve a high target concentration (e.g., 10 mg/mL).
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Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the solid does not dissolve, sonicate the mixture for 5-10 minutes.
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Observation: Visually inspect for complete dissolution. If the compound dissolves, this solvent is a good candidate.
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Concentration Series: For the promising solvents, prepare a dilution series to find the highest concentration at which the compound remains in solution at room temperature for a set period (e.g., 24 hours).
Protocol 2: Preliminary Stability Assessment of an Aqueous Solution
This protocol provides a basic framework to assess the stability of your prepared solution under different conditions.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in your chosen buffered aqueous solvent system at the desired concentration.
-
Aliquoting: Aliquot the stock solution into several amber and clear vials.
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Condition Setup:
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Light Exposure: Store a clear vial on the lab bench at room temperature.
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Dark Control: Store an amber vial on the lab bench at room temperature.
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Refrigerated: Store an amber vial at 2-8°C.
-
Frozen: Store an amber vial at -20°C.
-
-
Analysis: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), analyze the samples. The analysis can be as simple as a visual inspection for color change or precipitate, or more quantitative using techniques like:
-
UV-Vis Spectroscopy: Look for changes in the absorbance spectrum.
-
HPLC (High-Performance Liquid Chromatography): Monitor for the appearance of new peaks (degradation products) and a decrease in the area of the parent compound peak.
-
This preliminary assessment will help you establish the optimal storage and handling conditions for your specific experimental needs.
troubleshooting failed reactions with 4-Amino-N,N-dimethylbenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-N,N-dimethylbenzenesulfonamide. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Troubleshooting Failed Reactions
This section addresses common problems encountered during chemical reactions involving this compound, such as low yields, unexpected side products, and incomplete reactions.
Diazotization and Azo Coupling Reactions
Question: My diazotization of this compound followed by azo coupling resulted in a low yield of the desired azo dye. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in diazotization and azo coupling reactions are common and can stem from several factors related to the stability of the diazonium salt and the reaction conditions.
Potential Causes and Solutions:
-
Decomposition of the Diazonium Salt: Diazonium salts are notoriously unstable at elevated temperatures. It is crucial to maintain a low temperature (0-5 °C) throughout the diazotization process and during the coupling reaction.[1]
-
Troubleshooting:
-
Ensure your reaction vessel is kept in an ice-salt bath to maintain the temperature below 5 °C.
-
Use the diazonium salt solution immediately after its preparation. Do not store it.
-
-
-
Incorrect pH of the Coupling Reaction: The pH of the reaction mixture is critical for successful azo coupling. The optimal pH depends on the nature of the coupling component.
-
Troubleshooting:
-
For coupling with phenols, the reaction is typically carried out in a basic medium (pH 8-10) to activate the phenol.
-
For coupling with aromatic amines, an acidic to neutral pH (pH 4-7) is generally preferred.
-
Carefully adjust the pH of the coupling component solution before adding the diazonium salt.
-
-
-
Side Reactions: The diazonium salt can undergo side reactions, such as reaction with the solvent (hydrolysis to form a phenol) or reduction.
-
Troubleshooting:
-
Use a slight excess of the coupling component to favor the desired reaction.
-
Ensure that all reagents are pure and free from contaminants that could promote side reactions.
-
-
Experimental Protocol: General Procedure for Diazotization and Azo Coupling
This protocol is a general guideline and may require optimization for specific coupling partners.
1. Diazotization of this compound:
- Dissolve this compound (1 equivalent) in a mixture of hydrochloric acid (2.5-3 equivalents) and water.
- Cool the solution to 0-5 °C in an ice bath with constant stirring.
- Slowly add a pre-cooled aqueous solution of sodium nitrite (1-1.1 equivalents) dropwise, ensuring the temperature does not exceed 5 °C.
- Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). The reaction is complete when a slight excess is maintained for 10-15 minutes.
2. Azo Coupling:
- In a separate vessel, dissolve the coupling component (e.g., phenol, naphthol, or an aromatic amine) in an appropriate solvent and adjust the pH as required.
- Cool the solution of the coupling component to 0-5 °C.
- Slowly add the freshly prepared, cold diazonium salt solution to the solution of the coupling component with vigorous stirring.
- Continue stirring at 0-5 °C for 30-60 minutes after the addition is complete.
- The azo dye will precipitate out of the solution.
3. Isolation and Purification:
- Collect the precipitate by filtration.
- Wash the solid with cold water to remove any inorganic salts.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).
Acylation Reactions (e.g., with Acetic Anhydride)
Question: I am trying to acetylate the amino group of this compound with acetic anhydride, but the reaction is incomplete and I observe multiple products. How can I improve this reaction?
Answer:
Incomplete reactions and the formation of side products in the acylation of this compound can be due to several factors, including reaction conditions and the reactivity of the starting material.
Potential Causes and Solutions:
-
Insufficient Reactivity: The amino group of this compound is less nucleophilic compared to aniline due to the electron-withdrawing effect of the sulfonamide group.
-
Troubleshooting:
-
The addition of a base, such as pyridine or triethylamine, can catalyze the reaction by deprotonating the amino group and increasing its nucleophilicity.
-
Gentle heating may be required to drive the reaction to completion. However, excessive heat can lead to side reactions.
-
-
-
Diacylation: It is possible for the nitrogen of the sulfonamide group to also undergo acylation, leading to a diacylated product, although this is generally less favorable.
-
Troubleshooting:
-
Use a controlled amount of the acylating agent (e.g., 1.1-1.2 equivalents of acetic anhydride).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid over-reaction.
-
-
-
Hydrolysis of Acetic Anhydride: Acetic anhydride can be hydrolyzed by any moisture present in the reaction mixture, reducing its effective concentration.
-
Troubleshooting:
-
Ensure that all glassware is thoroughly dried and that anhydrous solvents are used.
-
-
Experimental Protocol: General Procedure for N-Acetylation
-
Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or pyridine).
-
Add a base such as pyridine or triethylamine (1.2 equivalents).
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Slowly add acetic anhydride (1.1 equivalents) to the stirred solution at room temperature.
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Monitor the reaction by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acetic anhydride and acetic acid, followed by a brine wash.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
N-Alkylation Reactions
Question: My N-alkylation reaction of this compound is giving a low yield and a mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?
Answer:
Controlling the degree of alkylation in aromatic amines can be challenging. The formation of di-alkylated products is a common issue.
Potential Causes and Solutions:
-
Over-alkylation: The initially formed mono-alkylated product can be more nucleophilic than the starting amine, leading to a second alkylation.
-
Troubleshooting:
-
Use a stoichiometric amount or a slight excess of the amine relative to the alkylating agent.
-
Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.
-
Monitor the reaction closely by TLC and stop it once the starting material is consumed.
-
-
-
Reaction Conditions: The choice of base and solvent can significantly influence the outcome of the reaction.
-
Troubleshooting:
-
A weaker base may be sufficient to deprotonate the amine without promoting over-alkylation.
-
The choice of solvent can affect the solubility of the reactants and the reaction rate. Common solvents for N-alkylation include DMF, DMSO, and acetonitrile.
-
-
Experimental Protocol: General Procedure for N-Alkylation (Reductive Amination)
Reductive amination is a common and effective method for the controlled N-alkylation of amines.
-
Dissolve this compound (1 equivalent) and the desired aldehyde or ketone (1-1.2 equivalents) in a suitable solvent such as dichloromethane or 1,2-dichloroethane.
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Add a catalytic amount of acetic acid to facilitate the formation of the imine intermediate.
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Stir the mixture at room temperature for 1-2 hours.
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Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents), in portions.
-
Continue to stir the reaction at room temperature until the reaction is complete (as monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from strong oxidizing agents and sources of ignition. Aromatic amines can be sensitive to light and air, so storage in a dark container under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
Q3: Is this compound stable under acidic and basic conditions?
A3: The stability of this compound under acidic and basic conditions depends on the specific conditions (e.g., pH, temperature, and duration of exposure).
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Acidic Conditions: In strongly acidic solutions, the amino group will be protonated to form an ammonium salt. This protonated form is generally stable.
-
Basic Conditions: In basic solutions, the sulfonamide proton is acidic and can be deprotonated by a strong base. The resulting anion is generally stable. However, prolonged exposure to strong basic conditions at elevated temperatures could potentially lead to hydrolysis of the sulfonamide group, although this is typically a slow process. For a related compound, 4-(N,N-dimethylamino)phenol (4-DMAP), maximum stability was observed in the pH range of 2.0 to 3.0.[3]
Q4: What are some common impurities that might be present in commercial this compound and how can they be removed?
A4: Common impurities in commercially available this compound could include starting materials from its synthesis, such as 4-aminobenzenesulfonic acid or N,N-dimethylaniline, as well as side products from the sulfonation or amination reactions. Purification can typically be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel. The choice of solvent for recrystallization will depend on the nature of the impurities.
Data Presentation
Table 1: General Reaction Conditions for Common Transformations
| Reaction Type | Reagents | Solvent | Temperature (°C) | Key Considerations |
| Diazotization | NaNO₂, HCl | Water | 0 - 5 | Maintain low temperature; use immediately.[1] |
| Azo Coupling | Diazonium Salt, Phenol/Amine | Water/Ethanol | 0 - 5 | Control pH based on coupling partner. |
| N-Acetylation | Acetic Anhydride, Pyridine | DCM, THF, or Pyridine | 25 - 50 | Use anhydrous conditions; monitor by TLC. |
| N-Alkylation (Reductive Amination) | Aldehyde/Ketone, NaBH(OAc)₃ | DCM, DCE | 25 | Control stoichiometry to avoid over-alkylation. |
Experimental Workflows and Signaling Pathways
To aid in visualizing the experimental processes and logical relationships in troubleshooting, the following diagrams are provided in Graphviz DOT language.
Caption: A logical workflow for troubleshooting failed chemical reactions.
Caption: Reaction pathway for diazotization and azo coupling.
References
Technical Support Center: Synthesis of 4-Amino-N,N-dimethylbenzenesulfonamide
This guide provides troubleshooting advice and frequently asked questions regarding the synthesis of 4-Amino-N,N-dimethylbenzenesulfonamide. It is intended for researchers, scientists, and professionals in drug development to help identify and mitigate common side reactions and synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis is typically a multi-step process that begins with aniline. The key steps are:
-
Protection of the amino group: Aniline is acetylated with acetic anhydride to form acetanilide. This protection is crucial to prevent unwanted side reactions of the amino group in the subsequent step.[1][2]
-
Chlorosulfonation: Acetanilide undergoes electrophilic aromatic substitution with chlorosulfonic acid to yield 4-acetamidobenzenesulfonyl chloride. The acetamido group directs the substitution to the para position.[1][3]
-
Amination/Amidation: The resulting 4-acetamidobenzenesulfonyl chloride is reacted with dimethylamine to form 4-acetamido-N,N-dimethylbenzenesulfonamide.
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Deprotection: The acetamido group is removed by acid-catalyzed hydrolysis to yield the final product, this compound.[4][5]
Q2: What are the most common side reactions during this synthesis?
The most prevalent side reactions include:
-
Hydrolysis of 4-acetamidobenzenesulfonyl chloride: The sulfonyl chloride intermediate is highly reactive and susceptible to hydrolysis if exposed to water or moisture, forming the corresponding sulfonic acid, which will not react with dimethylamine.[1][6]
-
Formation of the ortho-isomer: During the chlorosulfonation of acetanilide, a small amount of the ortho-isomer (2-acetamidobenzenesulfonyl chloride) can be formed alongside the desired para-isomer.[1]
-
Incomplete hydrolysis of the acetamido group: If the final deprotection step is not carried out to completion, the product will be contaminated with 4-acetamido-N,N-dimethylbenzenesulfonamide.[4]
-
Dimerization/Polymerization: Under certain conditions, side reactions involving the reactive sulfonyl chloride can lead to the formation of dimeric or polymeric impurities.
Q3: Why is it necessary to protect the amino group of aniline?
Without protection, the free amino group of aniline, which is basic, would be protonated in the presence of the highly acidic chlorosulfonic acid. The resulting anilinium ion is strongly deactivating, which would make the subsequent electrophilic chlorosulfonation reaction very difficult and lead to poor yields and a loss of regioselectivity.[1]
Q4: How can I minimize the hydrolysis of the 4-acetamidobenzenesulfonyl chloride intermediate?
To prevent hydrolysis, it is critical to use anhydrous conditions during and after the chlorosulfonation step. The 4-acetamidobenzenesulfonyl chloride intermediate should be used immediately after isolation and should not be exposed to atmospheric moisture.[1] When quenching the reaction mixture, it should be poured into crushed ice to keep the temperature low and minimize hydrolysis.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of 4-acetamidobenzenesulfonyl chloride | 1. Incomplete reaction during chlorosulfonation.[3]2. Hydrolysis of the sulfonyl chloride product during workup.[1]3. Use of wet starting materials or glassware. | 1. Ensure the reaction is heated sufficiently (e.g., on a water bath) for the recommended time to drive it to completion.[8]2. Pour the reaction mixture slowly into crushed ice with vigorous stirring to dissipate heat and minimize hydrolysis.[7] Filter the product quickly and wash with cold water.3. Thoroughly dry all glassware and use anhydrous reagents. |
| Product is an oil or fails to crystallize after chlorosulfonation | 1. Presence of excess unreacted chlorosulfonic acid and sulfuric acid.[7]2. Significant hydrolysis has occurred, leading to the more soluble sulfonic acid. | 1. Carefully follow the workup procedure of pouring the mixture onto ice to precipitate the solid sulfonyl chloride.[8]2. Stir the mixture for several minutes after pouring onto ice to encourage crystallization.[5] |
| Final product is impure or shows multiple spots on TLC | 1. Formation of the ortho-isomer during chlorosulfonation.2. Incomplete hydrolysis of the acetamido protecting group.[4]3. Contamination from starting materials. | 1. The ortho-isomer is typically more soluble and can often be removed during recrystallization of the final product.2. Ensure the hydrolysis step (refluxing with acid) is carried out for the full recommended duration.[5] Monitor the reaction by TLC until the starting material is consumed.3. Purify the final product by recrystallization. |
| The amination reaction with dimethylamine is slow or incomplete | 1. The 4-acetamidobenzenesulfonyl chloride intermediate has degraded due to hydrolysis.2. Insufficient amount or concentration of dimethylamine. | 1. Use the sulfonyl chloride intermediate immediately after its preparation.[1]2. Use a sufficient excess of dimethylamine to ensure the reaction goes to completion. |
Quantitative Data Summary
While specific yields of side products are highly dependent on reaction conditions, the following table summarizes target yields for key intermediates under optimized conditions found in the literature.
| Reaction Step | Intermediate/Product | Reagents | Optimized Yield | Reference |
| Chlorosulfonation | 4-acetamidobenzenesulfonyl chloride | Acetanilide, HSO₃Cl, PCl₅ | 86.3% | [9] |
| Chlorosulfonation | 4-acetamidobenzenesulfonyl chloride | Acetanilide, Chlorosulfonic Acid | 90.05% | [3] |
Experimental Protocols
Protocol 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride
-
Place 5 g of dry acetanilide in a dry round-bottom flask.[5]
-
In a fume hood, slowly and carefully add 16 mL of chlorosulfonic acid in small portions with swirling.[5] Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water.[10]
-
Once the addition is complete, gently heat the flask on a water bath for 1 hour to complete the reaction.[5][8]
-
Allow the flask to cool to room temperature.
-
In a separate beaker, prepare approximately 100 g of crushed ice.
-
Very slowly and with continuous stirring, pour the oily reaction mixture in a thin stream into the crushed ice.[5][8]
-
Stir the resulting slurry for several minutes to break up any lumps and allow the product to fully precipitate.
-
Collect the solid 4-acetamidobenzenesulfonyl chloride by vacuum filtration and wash it thoroughly with cold water.[5]
-
Use the moist product immediately in the next step to prevent hydrolysis.[1]
Protocol 2: Synthesis of this compound
-
Transfer the crude, moist 4-acetamidobenzenesulfonyl chloride from the previous step to an Erlenmeyer flask.
-
Add an excess of a 40% aqueous solution of dimethylamine. The reaction is exothermic.
-
Stir the mixture vigorously to ensure proper mixing. Heat the mixture gently (e.g., 70-80°C) for about 30 minutes to ensure the reaction goes to completion.[1]
-
Cool the mixture in an ice bath to precipitate the 4-acetamido-N,N-dimethylbenzenesulfonamide. Collect the solid by vacuum filtration.
-
Transfer the collected solid to a round-bottom flask and add a sufficient amount of dilute hydrochloric acid (e.g., 6 M HCl).[1]
-
Heat the mixture at reflux for 45-60 minutes to hydrolyze the acetamido group.[1][5]
-
Cool the reaction mixture to room temperature. The product should be dissolved as its hydrochloride salt.
-
Slowly add a saturated solution of sodium bicarbonate with stirring until the solution is neutral or slightly alkaline (test with litmus paper). This will neutralize the acid and precipitate the free amine product.[5]
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the final product, this compound, by vacuum filtration, wash with cold water, and allow it to air dry. The product can be further purified by recrystallization if necessary.
Visualizations
Reaction Pathway and Side Reactions
Caption: Main synthetic pathway and potential side reactions.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Synthesis of Sulfanilamide - Chemistry Steps [chemistrysteps.com]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. le Hydrolysis 4-AcetamidobenzeneSulfanilamide sulfonamide Note: find ou.. [askfilo.com]
- 5. Principle Synthesis mechanism and identifiacation of sulphanilamide | PPTX [slideshare.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride - Google Patents [patents.google.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. 4-Acetamidobenzenesulfonamide | 121-61-9 | Benchchem [benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
Technical Support Center: Enhancing the Purity of 4-Amino-N,N-dimethylbenzenesulfonamide
Welcome to the technical support center for the purification of 4-Amino-N,N-dimethylbenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Troubleshooting Guides
This section provides solutions to common problems you might encounter during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in hot solvent. | - Insufficient solvent.- Inappropriate solvent choice. | - Add more solvent in small portions until the compound dissolves.- If a large amount of solvent is needed, consider a different solvent or solvent system. A mixture like ethanol/water can be effective.[1] |
| No crystals form upon cooling. | - Solution is too dilute.- Supersaturation. | - Evaporate some of the solvent to concentrate the solution and allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[1] |
| Oiling out instead of crystallization. | - The compound's melting point is lower than the boiling point of the solvent.- The solution is cooling too rapidly.- Presence of impurities. | - Re-heat the solution and add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.- Allow the solution to cool slowly. Insulate the flask to reduce the cooling rate. |
| Colored impurities in crystals. | - Co-precipitation of colored byproducts. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the desired compound from impurities. | - Inappropriate mobile phase polarity. | - Adjust the mobile phase composition. For normal-phase chromatography, increase or decrease the polarity of the eluent. For reverse-phase, adjust the ratio of organic solvent to water/buffer. A gradient elution may be necessary. |
| Compound is not eluting from the column. | - Mobile phase is not polar enough.- Strong interaction with the stationary phase. | - Gradually increase the polarity of the mobile phase. For acidic or basic compounds, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can help. |
| Tailing of the peak corresponding to the desired compound. | - Interaction of the compound with active sites on the silica gel.- Column overloading. | - Add a small amount of a polar modifier to the mobile phase (e.g., a few drops of triethylamine for a basic compound).- Reduce the amount of crude material loaded onto the column. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in my crude this compound?
A1: Common impurities can arise from unreacted starting materials or side-products. The synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine. Therefore, potential impurities include the starting sulfonyl chloride and any byproducts from its synthesis. If the starting material is 4-acetamidobenzenesulfonyl chloride, impurities could include the unreacted starting material and the corresponding sulfonic acid if hydrolysis occurs.
Q2: Which solvent system is best for the recrystallization of this compound?
A2: A good starting point for recrystallization is a mixed solvent system of ethanol and water.[1] The crude compound is dissolved in a minimum amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly turbid. The solution is then allowed to cool slowly to form crystals. The optimal ratio of ethanol to water will need to be determined empirically. Other polar organic solvents like methanol and isopropanol could also be effective. The solubility of sulfonamides is generally highest in methanol and decreases with increasing alcohol chain length.[2]
Q3: Can you provide a starting protocol for purification by column chromatography?
A3: For normal-phase column chromatography on silica gel, a good starting mobile phase is a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or acetone. You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. For reverse-phase chromatography (C18 silica), a mobile phase of acetonitrile and water with a buffer (e.g., 0.1% formic acid or ammonium acetate) is a common choice.[3][4] A gradient elution from a lower to a higher concentration of acetonitrile is typically effective.
Q4: How can I use acid-base extraction to purify this compound?
A4: this compound has a basic amino group. This allows for its separation from neutral or acidic impurities. The crude mixture can be dissolved in an organic solvent (e.g., dichloromethane or ethyl acetate). By washing this organic solution with an aqueous acid (e.g., 1M HCl), the basic this compound will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer. The aqueous layer can then be collected and the pH adjusted with a base (e.g., NaOH) to precipitate the purified compound, which can then be extracted back into an organic solvent.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the ethanol solution is still hot, add hot deionized water dropwise with swirling until the solution just begins to turn cloudy.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography (Normal Phase)
-
Column Packing: Prepare a silica gel slurry in a low-polarity solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude compound in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 80:20, then 60:40 hexane:ethyl acetate) to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 3: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1M aqueous HCl to the separatory funnel. Shake the funnel vigorously and then allow the layers to separate.
-
Separation: Drain the lower aqueous layer containing the protonated product into a clean flask.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a concentrated NaOH solution until the solution is basic (check with pH paper). The purified product should precipitate.
-
Extraction: Extract the precipitated product back into an organic solvent (e.g., dichloromethane) by performing two to three extractions.
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified this compound.
Purity Assessment Data
The purity of the final product should be assessed using techniques like High-Performance Liquid Chromatography (HPLC), melting point analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Analysis Method | Expected Result for Pure Compound |
| HPLC | A single major peak. A reverse-phase method could utilize a C18 column with a mobile phase of acetonitrile and water containing 0.1% formic acid.[3] |
| Melting Point | A sharp melting point range. The literature value should be consulted for comparison. |
| ¹H NMR | The spectrum should show the expected signals corresponding to the aromatic and dimethylamino protons with correct integration values. |
Visualizations
Caption: General purification workflow for this compound.
Caption: Signaling pathway for purification via acid-base extraction.
References
Technical Support Center: 4-Amino-N,N-dimethylbenzenesulfonamide Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to mitigate the formation of impurities during the synthesis of 4-Amino-N,N-dimethylbenzenesulfonamide.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, categorized by the reaction stage.
Stage 1: Chlorosulfonation of Acetanilide
Issue 1: Low Yield of 4-Acetamidobenzenesulfonyl Chloride
| Potential Cause | Recommended Action & Protocol |
| Incomplete Reaction | Action: Ensure sufficient reaction time and temperature. The reaction of acetanilide with chlorosulfonic acid requires heating to go to completion. Protocol: After the initial addition of acetanilide to chlorosulfonic acid at a controlled temperature (e.g., 12-15°C), heat the mixture to 60°C for at least two hours to ensure the reaction is complete.[1] Monitor progress by quenching a small aliquot and analyzing via TLC. |
| Hydrolysis of Product | Action: The sulfonyl chloride product is highly sensitive to moisture.[2] Minimize its exposure to water during workup. Protocol: Pour the reaction mixture slowly onto crushed ice, not water, to keep the temperature low and minimize hydrolysis.[1] Filter the precipitated product quickly and wash with ice-cold water. Do not allow the crude product to sit in aqueous media for extended periods. |
| Suboptimal Reagent Ratio | Action: An excess of chlorosulfonic acid is necessary to drive the reaction and act as a solvent.[3] Protocol: A molar ratio of at least 5:1 of chlorosulfonic acid to acetanilide is commonly used to ensure a high yield.[3] |
Issue 2: High Levels of ortho-Isomer Impurity
| Potential Cause | Recommended Action & Protocol |
| Incorrect Reaction Temperature | Action: The temperature of the chlorosulfonation reaction influences the ortho/para isomer ratio. Higher temperatures generally favor the formation of the desired para-product. Protocol: While the initial addition should be done at a low temperature to control the exothermic reaction, the subsequent heating phase is crucial. Studies have shown that conducting the reaction at elevated temperatures (e.g., up to 114°C) can lead to a higher yield of the p-isomer.[1][4] |
| Steric Hindrance | Action: The acetamido group sterically directs the sulfonation to the para position. Ensure the protecting group is intact. Protocol: Use pure acetanilide as the starting material. The presence of aniline can lead to undesired side reactions and different isomer distributions. |
Stage 2: Amination with Dimethylamine
Issue 1: Low Yield of 4-Acetamido-N,N-dimethylbenzenesulfonamide
| Potential Cause | Recommended Action & Protocol |
| Hydrolysis of Sulfonyl Chloride | Action: The primary competing side reaction is the hydrolysis of 4-acetamidobenzenesulfonyl chloride to 4-acetamidobenzenesulfonic acid. Protocol: Use the crude, dry 4-acetamidobenzenesulfonyl chloride immediately after isolation.[5] Ensure all glassware is dry and use an anhydrous solvent (e.g., dichloromethane) for the reaction. |
| Insufficient Base | Action: A base is required to neutralize the HCl generated during the reaction. If the HCl is not neutralized, it can protonate the dimethylamine, rendering it non-nucleophilic. Protocol: Use at least two equivalents of a base like sodium carbonate or an excess of a tertiary amine base like pyridine or triethylamine.[5] |
| Low Reactivity of Amine | Action: Ensure the dimethylamine is active and not passivated (e.g., as a salt). Protocol: Use a fresh source of dimethylamine. If using a salt like dimethylamine hydrochloride, ensure sufficient base is added to liberate the free amine. |
Issue 2: Product is Difficult to Purify
| Potential Cause | Recommended Action & Protocol |
| Presence of Sulfonic Acid Byproduct | Action: The hydrolyzed sulfonic acid impurity can complicate purification. Protocol: During workup, wash the organic layer containing the product with a dilute aqueous base (e.g., 5% sodium bicarbonate solution) to remove the acidic impurity. |
| Oily Product | Action: The desired product may initially separate as an oil before solidifying. Protocol: After workup and solvent removal, triturate the crude residue with a non-polar solvent like hexanes or diethyl ether to induce crystallization and remove non-polar impurities. Recrystallization from a suitable solvent system (e.g., ethanol-water) is highly effective for obtaining a pure, crystalline solid.[6] |
Stage 3: Hydrolysis of Acetamido Group
Issue 1: Incomplete Hydrolysis
| Potential Cause | Recommended Action & Protocol |
| Insufficient Acid/Base or Reaction Time | Action: The cleavage of the amide bond requires stringent conditions. Protocol (Acidic): Reflux the 4-acetamido-N,N-dimethylbenzenesulfonamide with an excess of moderately concentrated acid (e.g., 6M HCl) for at least 10-15 minutes after the solid has dissolved to ensure complete reaction.[7] Monitor by TLC until the starting material is fully consumed. Protocol (Basic): Reflux with an aqueous solution of a strong base like sodium hydroxide. |
| Precipitation of Starting Material | Action: If the reaction mixture is cooled too soon, unreacted starting material may precipitate. Protocol: After the reflux period, allow the solution to cool to room temperature. If any solid reappears, it indicates incomplete hydrolysis, and the mixture should be refluxed for an additional period.[7] |
Issue 2: Degradation of the Final Product
| Potential Cause | Recommended Action & Protocol |
| Harsh Reaction Conditions | Action: Prolonged heating under very strong acidic or basic conditions can potentially lead to decomposition. Protocol: Monitor the reaction closely using TLC. Once the starting material is consumed, proceed with the workup without unnecessary delay. Avoid excessively high temperatures or prolonged reflux times beyond what is necessary for complete conversion. |
Synthesis and Impurity Formation Workflow
Caption: Workflow of the three-stage synthesis of this compound, highlighting the formation of the desired product and key impurities at each stage.
Frequently Asked Questions (FAQs)
Q1: Why is acetanilide used as the starting material instead of aniline for the chlorosulfonation step? A1: The amino group (-NH₂) in aniline is a strong activating group, but it reacts readily with chlorosulfonic acid in a violent, uncontrolled acid-base reaction. Furthermore, under the strongly acidic conditions, the amino group would be protonated to -NH₃⁺, which is a deactivating group and would direct substitution to the meta position. Protecting the amino group as an acetamido group (-NHCOCH₃) moderates its reactivity and acts as a bulky ortho, para-director, sterically favoring substitution at the para position, leading to the desired intermediate.[4]
Q2: What is the main impurity in the chlorosulfonation of acetanilide, and how can it be minimized? A2: The primary impurity is the ortho-isomer, 2-acetamidobenzenesulfonyl chloride. Its formation can be minimized by controlling the reaction temperature. While precise quantitative data is sparse, literature suggests that higher reaction temperatures (after the initial controlled addition) favor the formation of the thermodynamically more stable para-product.[1][4]
Q3: My sulfonyl chloride intermediate is a wet, clumpy solid. Can I use it directly in the next step? A3: It is highly recommended to use the sulfonyl chloride intermediate in as dry a state as possible. Water will hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, which will not react with dimethylamine, thereby lowering the yield of the desired product. Pressing the crude product on a porous plate or briefly drying it under vacuum before proceeding to the next step is advisable.
Q4: What is the role of the base in the amination step, and which one should I choose? A4: The reaction of the sulfonyl chloride with dimethylamine produces one equivalent of hydrochloric acid (HCl). The base neutralizes this HCl, preventing it from protonating and deactivating the dimethylamine nucleophile. Common choices include inorganic bases like sodium carbonate or organic bases like pyridine or triethylamine.[5] Sodium carbonate is an economical and effective choice. Pyridine can also act as a catalyst.
Q5: How can I confirm that the final hydrolysis step is complete? A5: The most reliable method is Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting material (4-acetamido-N,N-dimethylbenzenesulfonamide). The reaction is complete when the spot corresponding to the starting material has completely disappeared. A simple visual check can also be useful: if the starting material precipitates upon cooling the reaction mixture, the hydrolysis is likely incomplete.[7]
Q6: What is the best way to purify the final product, this compound? A6: Recrystallization is the most common and effective method for purifying the final product. A mixed solvent system, such as ethanol and water, is often suitable for sulfonamides.[6] The crude product is dissolved in a minimum amount of hot ethanol, and water is added dropwise until the solution becomes cloudy. The solution is then allowed to cool slowly, which should yield pure crystals of the product, leaving impurities behind in the mother liquor.
Troubleshooting Flowchart for Low Final Product Yield
Caption: A logical workflow for troubleshooting and identifying the cause of low yield in the synthesis of this compound.
Key Experimental Protocols
Protocol 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride (Stage 1)
-
In a fume hood, equip a round-bottom flask with a mechanical stirrer and a gas trap.
-
Add chlorosulfonic acid (5.0 eq) to the flask and cool it in an ice-water bath to 12-15°C.
-
Slowly and portion-wise, add dry acetanilide (1.0 eq) to the stirred chlorosulfonic acid, maintaining the temperature below 20°C. Vigorous evolution of HCl gas will occur.
-
Once the addition is complete, remove the ice bath and heat the reaction mixture to 60°C for 2 hours.[1]
-
Allow the mixture to cool slightly, then slowly pour it with vigorous stirring into a beaker containing a large amount of crushed ice.
-
Collect the precipitated white solid by vacuum filtration and wash it thoroughly with several portions of ice-cold water until the filtrate is neutral to pH paper.
-
Press the solid as dry as possible on the filter. This crude, moist product should be used promptly in the next step to minimize hydrolysis.
Protocol 2: Synthesis of 4-Acetamido-N,N-dimethylbenzenesulfonamide (Stage 2)
-
In a flask, dissolve the crude, dry 4-acetamidobenzenesulfonyl chloride (1.0 eq) in a suitable anhydrous solvent like dichloromethane or acetone.
-
In a separate beaker, prepare a solution of dimethylamine (1.1 eq) and sodium carbonate (2.0 eq) in a mixture of water and the same organic solvent.[5]
-
Cool the amine solution in an ice bath and add the sulfonyl chloride solution dropwise with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the sulfonyl chloride.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water, 1M HCl, 5% NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
Protocol 3: Synthesis of this compound (Stage 3 - Acidic Hydrolysis)
-
Place the crude 4-acetamido-N,N-dimethylbenzenesulfonamide (1.0 eq) into a round-bottom flask equipped with a reflux condenser.
-
Add approximately 5-10 volumes of 6M hydrochloric acid.
-
Heat the mixture to reflux. The solid should dissolve. Continue to reflux for an additional 15-20 minutes after dissolution.[7]
-
Cool the solution to room temperature.
-
Carefully neutralize the acidic solution by the slow, portion-wise addition of a saturated sodium carbonate solution until the pH is basic (pH ~8-9), at which point the product will precipitate.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain the crude this compound.
-
Purify the product by recrystallization from an appropriate solvent (e.g., ethanol/water).
References
- 1. jocpr.com [jocpr.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. scribd.com [scribd.com]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. d-nb.info [d-nb.info]
- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Biological Potential of 4-Amino-N,N-dimethylbenzenesulfonamide: A Comparative Guide to Carbonic Anhydrase Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of 4-Amino-N,N-dimethylbenzenesulfonamide and its alternatives as carbonic anhydrase inhibitors. The information is supported by experimental data and detailed methodologies to facilitate informed decisions in research and development.
This compound is a member of the benzenesulfonamide class of compounds, a well-established scaffold in the development of carbonic anhydrase (CA) inhibitors. These inhibitors are crucial therapeutic agents for a range of conditions, including glaucoma, epilepsy, and certain types of cancer. This guide delves into the validation of the biological activity of this compound, comparing its performance against other relevant compounds.
Performance Comparison: Inhibition of Carbonic Anhydrase Isoforms
The primary biological activity of this compound and related compounds lies in their ability to inhibit various isoforms of carbonic anhydrase. The following table summarizes the quantitative data on the inhibitory potency (dissociation constant, Kd) of a closely related diazo derivative, 4-(N,N-dimethylamino)diazenylbenzenesulfonamide, and a representative alternative from the N-aryl-β-alanine derivative class against several human carbonic anhydrase (hCA) isoforms. A lower Kd value indicates a higher binding affinity and more potent inhibition. For context, data for the well-known CA inhibitor Acetazolamide (AZA) is also included.
| Compound | hCA I (Kd, nM) | hCA II (Kd, nM) | hCA IX (Kd, nM) | hCA XII (Kd, nM) |
| 4-(N,N-dimethylamino)diazenylbenzenesulfonamide | 8.9 | 89 | 25 | 47 |
| N-aryl-β-alanine derivative (representative) | >10,000 | 1,200 | >10,000 | >10,000 |
| Acetazolamide (AZA) | 250 | 12 | 25 | 5.7 |
Note: Data for 4-(N,N-dimethylamino)diazenylbenzenesulfonamide and the N-aryl-β-alanine derivative are based on findings from studies on 4-substituted diazobenzenesulfonamides and N-aryl-β-alanine derivatives as carbonic anhydrase inhibitors.[1] Acetazolamide data is provided as a standard reference.
The data clearly indicates that 4-(N,N-dimethylamino)diazenylbenzenesulfonamide is a potent inhibitor of several CA isoforms, with nanomolar affinity, particularly for hCA I and hCA IX.[1] In contrast, the representative N-aryl-β-alanine derivative shows significantly weaker inhibitory activity.[1] This highlights the superior performance of the diazobenzenesulfonamide scaffold, to which this compound belongs, in targeting carbonic anhydrases.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed methodologies for the key experiments are provided below.
Fluorescent Thermal Shift Assay (FTSA) for Measuring Protein-Ligand Binding
This assay determines the binding affinity of an inhibitor by measuring the change in the thermal stability of the target protein upon ligand binding.
Principle: The binding of a ligand typically stabilizes a protein, leading to an increase in its melting temperature (Tm). This change in Tm is monitored using a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds.
Procedure:
-
Protein and Ligand Preparation:
-
Prepare a stock solution of the purified carbonic anhydrase isoform (e.g., hCA I, II, IX, or XII) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).
-
Prepare a series of dilutions of the inhibitor (e.g., this compound) in the same buffer.
-
-
Assay Setup:
-
In a 96-well or 384-well PCR plate, mix the protein solution with the fluorescent dye (e.g., SYPRO Orange) at a final concentration that provides a good signal-to-noise ratio.
-
Add the inhibitor dilutions to the protein-dye mixture. Include a control with buffer only (no inhibitor).
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature to obtain the protein melting curves.
-
The Tm is the temperature at which 50% of the protein is unfolded, corresponding to the inflection point of the sigmoidal curve.
-
Calculate the change in melting temperature (ΔTm) at each inhibitor concentration.
-
The dissociation constant (Kd) can be determined by fitting the ΔTm values versus the logarithm of the inhibitor concentration to a dose-response curve.
-
Isothermal Titration Calorimetry (ITC) for Determining Binding Affinity and Thermodynamics
ITC directly measures the heat change that occurs upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.
Principle: The binding of an inhibitor to an enzyme is an enthalpically driven process that either releases or absorbs heat. ITC measures these small heat changes to determine the binding affinity (Ka, the inverse of Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Procedure:
-
Sample Preparation:
-
Prepare a solution of the purified carbonic anhydrase in a degassed buffer (e.g., 50 mM phosphate buffer, pH 7.5). The protein concentration should be accurately known.
-
Prepare a solution of the inhibitor in the same degassed buffer at a concentration typically 10-20 times higher than the protein concentration.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument and the inhibitor solution into the injection syringe.
-
Allow the system to equilibrate to the desired temperature (e.g., 25°C).
-
Perform a series of small, sequential injections of the inhibitor into the protein solution.
-
Measure the heat change after each injection.
-
-
Data Analysis:
-
The raw data consists of a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Ka, ΔH, and n. The dissociation constant (Kd) is the reciprocal of the Ka.
-
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of carbonic anhydrase and the experimental workflow for the Fluorescent Thermal Shift Assay.
Caption: Signaling pathway of carbonic anhydrase and its inhibition.
Caption: Experimental workflow for the Fluorescent Thermal Shift Assay.
References
A Comparative Analysis of 4-Amino-N,N-dimethylbenzenesulfonamide and Other Key Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 4-Amino-N,N-dimethylbenzenesulfonamide with other prominent sulfonamides, namely sulfamethoxazole and sulfadiazine. The objective is to offer a comprehensive overview of their properties and biological activities, supported by available data, to aid in research and development.
Introduction to Sulfonamides
Sulfonamides were the first class of synthetic antimicrobial agents to be used systemically and have since become important tools in treating various bacterial infections. Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. By disrupting the folic acid pathway, sulfonamides inhibit bacterial growth and replication.
Overview of Compared Sulfonamides
-
This compound: A sulfonamide derivative with two methyl groups on the sulfonamide nitrogen. While its primary application in recent literature appears to be as a synthetic intermediate, particularly in the development of carbonic anhydrase inhibitors, its potential as an antibacterial agent is also of interest.
-
Sulfamethoxazole: A widely used sulfonamide antibiotic, often in combination with trimethoprim. It is effective against a broad spectrum of Gram-positive and Gram-negative bacteria.
-
Sulfadiazine: Another clinically significant sulfonamide, used in the treatment of various bacterial infections, including urinary tract infections and as a topical treatment for burns in its silver salt form.
Physicochemical Properties
A comparison of the key physicochemical properties of the three sulfonamides is presented in Table 1. These properties can influence their absorption, distribution, metabolism, and excretion (ADME) profiles.
| Property | This compound | Sulfamethoxazole | Sulfadiazine |
| Molecular Formula | C₈H₁₂N₂O₂S | C₁₀H₁₁N₃O₃S | C₁₀H₁₀N₄O₂S |
| Molecular Weight | 200.26 g/mol | 253.28 g/mol [1] | 250.28 g/mol [2] |
| LogP | Not available | 0.9[1] | -0.09[2] |
| pKa | Not available | 5.7 | 6.36[2] |
| Water Solubility | Not available | 610 mg/L (at 25 °C) | 77 mg/L (at 25 °C)[2] |
Comparative Biological Activity
Antibacterial Activity
Quantitative Structure-Activity Relationship (QSAR) studies on sulfonamides have indicated that electronic and steric factors of the N1-substituent play a crucial role in their antibacterial potency. While specific Minimum Inhibitory Concentration (MIC) values for this compound are not documented in the reviewed literature, it is generally understood that N,N-disubstitution at the sulfonamide nitrogen can affect the molecule's ability to mimic p-aminobenzoic acid (PABA) and bind to the active site of DHPS.
A study on the synthesis and antibacterial activity of a series of N,N-diethyl-3-substituted-2-(4-methyl-phenylsulfonamido)alkanamides showed that some N,N-disubstituted derivatives possess antibacterial activity, with the most active compound exhibiting a MIC of 12.5 µg/mL against Escherichia coli and 25 µg/mL against Staphylococcus aureus.[3] This suggests that N,N-dialkyl substitution does not necessarily abolish antibacterial activity.
Carbonic Anhydrase Inhibition
Interestingly, 4-amino-substituted benzenesulfonamides have been extensively studied as inhibitors of human carbonic anhydrases (CAs). A study that synthesized and evaluated a series of 4-substituted diazobenzenesulfonamides, including a derivative with a dimethylamine group, found it to be a potent inhibitor of several CA isoforms. While this is a different biological activity from the antibacterial effect, it highlights the potential for diverse applications of such substituted sulfonamides.
Signaling Pathway and Mechanism of Action
The primary mechanism of action for antibacterial sulfonamides is the inhibition of the folic acid synthesis pathway in bacteria. This pathway is crucial for the production of nucleotides and certain amino acids.
Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of a compound is the lowest concentration that inhibits the visible growth of a microorganism. A standard method for determining the MIC of sulfonamides is the broth microdilution method.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sulfonamide compounds
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: A pure culture of the test bacterium is grown overnight in MHB. The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The sulfonamide is serially diluted in MHB in a 96-well plate to create a range of concentrations.
-
Inoculation: Each well containing the diluted sulfonamide is inoculated with the standardized bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are also included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the sulfonamide at which no visible bacterial growth is observed.
Caption: General workflow for MIC determination.
Conclusion
While this compound is structurally related to clinically important sulfonamides, there is a notable lack of direct comparative data on its antibacterial efficacy. Its primary documented role in recent scientific literature is as a precursor in the synthesis of carbonic anhydrase inhibitors. In contrast, sulfamethoxazole and sulfadiazine are well-established antibacterial agents with extensive clinical data.
Based on the general principles of sulfonamide structure-activity relationships, the N,N-dimethyl substitution in this compound may influence its antibacterial potency. Further experimental evaluation is necessary to definitively determine its antimicrobial spectrum and potency relative to other sulfonamides. The provided experimental protocols can serve as a foundation for such investigations. This guide highlights the current knowledge gap and underscores the opportunity for future research into the potential therapeutic applications of this and other N,N-disubstituted sulfonamides.
References
- 1. Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sulfadiazine | C10H10N4O2S | CID 5215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Antibacterial Activity of N,N-Diethyl-3-substituted-2- (4-methyl-phenylsulfonamido)alkanamides and their Arylsulfonamide Precursors | International Journal of Drug Design and Discovery [ijddd.com]
A Comparative Guide to the In-Vitro and In-Vivo Evaluation of 4-Amino-N,N-dimethylbenzenesulfonamide and Related Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential in-vitro and in-vivo activities of 4-Amino-N,N-dimethylbenzenesulfonamide. Due to a lack of specific published experimental data for this compound, this document leverages data from structurally related sulfonamides to offer a comparative context for its potential biological activities, primarily as a carbonic anhydrase inhibitor and an antibacterial agent. Detailed experimental protocols for key assays are provided to guide researchers in the evaluation of this and similar compounds.
Executive Summary
Sulfonamides are a well-established class of compounds with diverse biological activities.[1] They are widely recognized for their antibacterial properties, achieved by inhibiting dihydropteroate synthase, a key enzyme in the bacterial folic acid synthesis pathway.[2][3] Additionally, many sulfonamides are potent inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes.[4][5]
This guide explores these two primary activities, presenting available data for representative sulfonamides to benchmark the potential performance of this compound. While direct experimental values for this compound are not available in the reviewed literature, the provided data on analogous compounds, along with detailed methodologies, will empower researchers to design and conduct their own comparative studies.
In-Vitro Performance: Carbonic Anhydrase Inhibition
Benzenesulfonamides are a prominent class of carbonic anhydrase inhibitors.[6][7] The inhibitory activity is typically quantified by the inhibition constant (Kᵢ), with lower values indicating higher potency. The following table presents Kᵢ values for acetazolamide, a clinically used carbonic anhydrase inhibitor, and other benzenesulfonamide derivatives against several human carbonic anhydrase (hCA) isoforms. This provides a framework for understanding the potential inhibitory profile of this compound.
Table 1: In-Vitro Inhibition of Human Carbonic Anhydrase Isoforms by Representative Sulfonamides
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
| 4-Methylbenzenesulfonamide | 5603 | 231.8 | 146.6 | 30.7[5] |
| 4-Phenylbenzenesulfonamide | 7344 | 561.1 | 224.7 | 27.6[5] |
| 4-Methoxybenzenesulfonamide | 4815 | 831.9 | 140.2 | 14.8[5] |
| 4-Fluorobenzenesulfonamide | 424.3 | 616.2 | 91.6 | 45.4[5] |
| 4-Chlorobenzenesulfonamide | 528.6 | 33.8 | 141.7 | 71.9[5] |
| 4-Bromobenzenesulfonamide | 289.2 | 27.2 | 153.5 | 240.5[5] |
In-Vitro Performance: Antibacterial Activity
The antibacterial efficacy of sulfonamides is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism.[2] The following table provides MIC values for several sulfonamide drugs against common bacterial strains.
Table 2: In-Vitro Antibacterial Activity (MIC, µg/mL) of Representative Sulfonamides
| Compound | Staphylococcus aureus | Escherichia coli |
| Sulfamethoxazole | 16 - >128 | 8 - 64 |
| Sulfadiazine | 32 - 256 | 4 - 128 |
| Sulfisoxazole | 64 - 512 | 16 - 128 |
| Compound 1b (a fluoro-substituted sulfonamide) | 64 - 512 | Not Reported[8] |
In-Vivo Performance: Toxicity
Acute toxicity is a critical parameter evaluated in in-vivo studies, often expressed as the median lethal dose (LD₅₀). While specific LD₅₀ data for this compound is not available, general guidelines for acute oral toxicity testing are provided in the experimental protocols section. For context, the GHS classification for the structurally related 4-Amino-N-methylbenzenemethanesulfonamide indicates it is toxic if swallowed.[9]
Experimental Protocols
In-Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol describes a common method for determining the inhibitory activity of a compound against carbonic anhydrase.[10]
Principle: This assay is based on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol, monitored at 405 nm.
Materials:
-
Carbonic Anhydrase (human or bovine)
-
p-Nitrophenyl acetate (p-NPA)
-
Test compound (e.g., this compound)
-
Acetazolamide (positive control)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the CA enzyme in cold Tris-HCl buffer.
-
Prepare a fresh stock solution of p-NPA in DMSO.
-
Prepare serial dilutions of the test compound and acetazolamide in DMSO.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 180 µL Assay Buffer + 20 µL Substrate Solution.
-
Enzyme Control (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.
-
Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution.
-
Positive Control: 158 µL Assay Buffer + 2 µL of acetazolamide dilution + 20 µL CA Working Solution.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Reaction Initiation: Add 20 µL of the p-NPA substrate solution to all wells.
-
Measurement: Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance curve). Determine the percent inhibition for each concentration of the test compound relative to the enzyme control. The IC₅₀ value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
In-Vitro Antibacterial Susceptibility Test: Broth Microdilution Method for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a sulfonamide against a bacterial strain.[2]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microplate and inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.
Materials:
-
Test compound (e.g., this compound)
-
Standard antibacterial drug (e.g., Sulfamethoxazole)
-
Bacterial strain (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microplates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound and the standard drug in CAMHB in the 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.
In-Vivo Acute Oral Toxicity Study (Up-and-Down Procedure)
This protocol provides a general guideline for an acute oral toxicity study in rodents, designed to estimate the LD₅₀ and identify signs of toxicity.[11][12]
Principle: A single animal is dosed at a time. If the animal survives, the next animal is given a higher dose; if it dies, the next animal receives a lower dose. This method minimizes the number of animals used.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle (e.g., corn oil, 0.5% methylcellulose)
-
Rodents (e.g., rats or mice), typically one sex (females are often used).
-
Oral gavage needles
Procedure:
-
Dosing: Administer a single oral dose of the test compound to one animal. The initial dose is selected based on any available information or a default value.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.[12] Observations should be frequent on the day of dosing and at least once daily thereafter.
-
Dose Adjustment: Based on the outcome for the first animal, the dose for the next animal is adjusted up or down by a constant factor.
-
Data Analysis: The LD₅₀ is calculated from the pattern of outcomes using statistical methods such as the maximum likelihood method. Detailed clinical observations, body weight changes, and gross pathology at necropsy are also recorded.
Visualizations
Caption: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. 4-Amino-N-methylbenzenemethanesulfonamide | C8H12N2O2S | CID 2778131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Spectroscopic Data Comparison: 4-Amino-N,N-dimethylbenzenesulfonamide and Alternatives
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 4-Amino-N,N-dimethylbenzenesulfonamide and two structurally related alternatives: Sulfanilamide (4-aminobenzenesulfonamide) and N,N-dimethylbenzenesulfonamide. This comparison is intended to assist researchers in the identification, characterization, and quality control of these sulfonamide compounds. While experimental data for the alternatives is presented, the data for this compound is based on predicted values due to the limited availability of published experimental spectra.
Spectroscopic Data Overview
The following tables summarize the key spectroscopic data for this compound and its alternatives.
Table 1: ¹H NMR Data (Predicted for this compound)
| Compound | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| This compound | ~7.5-7.7 | d | 2H | Ar-H (ortho to SO₂N(CH₃)₂) |
| ~6.6-6.8 | d | 2H | Ar-H (ortho to NH₂) | |
| ~4.1 (broad s) | 2H | NH₂ | ||
| ~2.6 | s | 6H | N(CH₃)₂ | |
| Sulfanilamide | 7.65 | d | 2H | Ar-H (ortho to SO₂NH₂) |
| 6.86 | d | 2H | Ar-H (ortho to NH₂) | |
| 5.9 (broad s) | 2H | NH₂ (aniline) | ||
| 7.1 (broad s) | 2H | SO₂NH₂ | ||
| N,N-Dimethylbenzenesulfonamide | ~7.8-8.0 | m | 2H | Ar-H (ortho to SO₂N(CH₃)₂) |
| ~7.5-7.7 | m | 3H | Ar-H (meta, para) | |
| 2.72 | s | 6H | N(CH₃)₂ |
Table 2: ¹³C NMR Data (Predicted for this compound)
| Compound | Chemical Shift (ppm) | Assignment |
| This compound | ~152 | Ar-C (C-NH₂) |
| ~129 | Ar-C (C-SO₂N(CH₃)₂) | |
| ~128 | Ar-CH (ortho to SO₂N(CH₃)₂) | |
| ~113 | Ar-CH (ortho to NH₂) | |
| ~38 | N(CH₃)₂ | |
| Sulfanilamide | 152.9 | Ar-C (C-NH₂) |
| 129.5 | Ar-C (C-SO₂NH₂) | |
| 128.9 | Ar-CH (ortho to SO₂NH₂) | |
| 113.7 | Ar-CH (ortho to NH₂) | |
| N,N-Dimethylbenzenesulfonamide | 138.4 | Ar-C (C-SO₂N(CH₃)₂) |
| 132.7 | Ar-CH (para) | |
| 129.1 | Ar-CH (meta) | |
| 126.8 | Ar-CH (ortho) | |
| 38.1 | N(CH₃)₂ |
Table 3: FT-IR Data (Key Peaks, cm⁻¹) (Predicted for this compound)
| Compound | N-H Stretch | C-H Stretch (Aromatic) | S=O Stretch (Asymmetric) | S=O Stretch (Symmetric) | C=C Stretch (Aromatic) | S-N Stretch |
| This compound | ~3450, ~3350 | ~3100-3000 | ~1330 | ~1150 | ~1600, ~1500 | ~950 |
| Sulfanilamide | 3475, 3380 (NH₂), 3250 (SO₂NH₂) | 3100-3000 | 1315 | 1150 | 1625, 1595 | 960 |
| N,N-Dimethylbenzenesulfonamide | N/A | ~3100-3000 | ~1340 | ~1160 | ~1580, ~1480 | ~970 |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| This compound | 200 | 185, 156, 108, 92, 77, 65 |
| Sulfanilamide | 172 | 156, 108, 92, 65 |
| N,N-Dimethylbenzenesulfonamide | 185 | 184, 141, 107, 77, 51 |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.
-
¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately -2 to 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: A proton-decoupled experiment is typically performed to simplify the spectrum. A wider spectral width (e.g., 0 to 200 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required compared to ¹H NMR.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to TMS or the residual solvent peak.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample is finely ground with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-Transform Infrared Spectrometer.
-
Data Acquisition: A background spectrum of the empty sample compartment (or a pure KBr pellet) is first recorded. The sample pellet is then placed in the sample holder, and the sample spectrum is acquired. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
3. Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC/MS).
-
Ionization (Electron Ionization - EI): The sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: An electron multiplier or other detector records the abundance of ions at each m/z value, generating a mass spectrum.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic identification and characterization of an organic compound like this compound.
Caption: Workflow for spectroscopic analysis of an organic compound.
Comparative Efficacy of 4-Amino-N,N-dimethylbenzenesulfonamide Derivatives: A Guide for Researchers
This guide provides a comparative analysis of the biological efficacy of various derivatives of 4-Amino-N,N-dimethylbenzenesulfonamide. The primary focus is on their activity as carbonic anhydrase inhibitors, with additional data on their anticancer and antimicrobial properties. The information is intended for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Overview of Biological Activities
Derivatives of this compound belong to the larger class of sulfonamides, which are a cornerstone in medicinal chemistry. These compounds have been extensively studied and have shown a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. A significant area of investigation for these derivatives is their potent inhibitory effects on carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes.
The core structure of this compound provides a versatile scaffold for chemical modifications, leading to a diverse library of derivatives with varied potencies and selectivities against different biological targets. This guide focuses on comparing the efficacy of these derivatives to aid in the rational design of new therapeutic agents.
Comparative Efficacy as Carbonic Anhydrase Inhibitors
A primary therapeutic target for sulfonamide derivatives is the family of carbonic anhydrases (CAs). There are 15 known human CA isoforms, and their inhibition has therapeutic applications in treating glaucoma, epilepsy, obesity, and cancer. The data presented below compares the inhibitory potency (Ki or IC50 values) of various this compound derivatives against different human carbonic anhydrase (hCA) isoforms.
Table 1: Inhibitory Potency (Ki in nM) of Novel Sulfonamide Derivatives Against hCA Isoforms I and II
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | Reference Compound (AZA*) |
| Derivative 3 | 49.45 ± 9.13 | - | Acetazolamide (AZA) |
| Derivative 9 | - | 36.77 ± 8.21 | Acetazolamide (AZA) |
*AZA (Acetazolamide) is a standard clinical carbonic anhydrase inhibitor.[1]
Table 2: Inhibition Constants (nM) of Benzenesulfonamide Derivatives Against Various hCA Isoforms
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Derivative 4h | 1500 | 755 | >10000 | >10000 |
| Derivative 5h | 1250 | 698 | >10000 | >10000 |
| Other Derivatives (Range) | 41.5 - 1500 | 30.1 - 755 | 1.5 - 38.9 | 0.8 - 12.4 |
Note: Lower Ki values indicate higher inhibitory potency.[2]
Comparative Anticancer Activity
Several derivatives of this compound have demonstrated significant anticancer activity against various cancer cell lines. The mechanism of action is often linked to the inhibition of tumor-associated carbonic anhydrase isoforms (like CA IX and XII) or other cellular targets like cyclin-dependent kinases (CDKs).
Table 3: Anticancer Activity (IC50 in µM) of Selected Benzenesulfonamide Derivatives
| Compound | Leukemia (IC50, µM) | Colon Cancer (IC50, µM) | Renal Cancer (IC50, µM) |
| Derivative 4 | 0.32 | 0.49 - 0.89 | 0.92 |
| Derivative 5 | >1 | >1 | >1 |
| Derivative 7 | >1 | >1 | >1 |
Note: Lower IC50 values indicate higher cytotoxic potency.[3]
Table 4: Cytotoxicity (IC50 in µM) of Thiazol-4-one-benzenesulfonamide Derivatives Against Breast Cancer Cell Lines
| Compound | MDA-MB-231 (IC50, µM) | MCF-7 (IC50, µM) | Reference Compound (Staurosporine) |
| Derivative 4e | 3.58 | 4.58 | 7.67 (MDA-MB-231), 5.89 (MCF-7) |
| Derivative 4g | 5.54 | 2.55 | 7.67 (MDA-MB-231), 5.89 (MCF-7) |
Note: These derivatives showed higher potency compared to the reference compound staurosporine.[4]
Experimental Protocols
A. Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the sulfonamide derivatives against various CA isoforms is typically determined using a stopped-flow spectrophotometer to measure the CO2 hydration activity.
-
Principle: The assay measures the enzyme's ability to catalyze the hydration of CO2. The inhibition is quantified by determining the concentration of the compound required to reduce the enzyme activity by 50% (IC50), from which the inhibition constant (Ki) is calculated.
-
Methodology:
-
The enzyme and inhibitor are pre-incubated in a buffered solution.
-
The reaction is initiated by adding a CO2-saturated solution.
-
The change in pH due to the formation of bicarbonate and a proton is monitored using a pH indicator (e.g., p-nitrophenol).
-
The initial rates of reaction are recorded, and the IC50 values are determined by plotting the enzyme activity against the inhibitor concentration.
-
The Ki values are then calculated using the Cheng-Prusoff equation.
-
B. Anticancer Activity (MTT Assay)
The cytotoxic effects of the derivatives on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
After incubation, the MTT reagent is added to each well, and the plate is incubated for a few hours to allow formazan formation.
-
A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
-
C. Antimicrobial Susceptibility Testing (Agar Dilution Method)
The antimicrobial activity of the compounds is often assessed using the agar dilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
-
Methodology:
-
A series of agar plates containing graded concentrations of the test compound are prepared.
-
A standardized inoculum of the test microorganism is then spotted onto the surface of each plate.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Visualizations: Workflows and Signaling Pathways
Caption: Workflow for Carbonic Anhydrase Inhibition Assay.
Caption: Role of CAIX in Cancer and Inhibition by Sulfonamides.
References
- 1. Synthesis, Biological Evaluation and Molecular Docking of Novel Sulfonamide Derivatives as Dual Inhibitors of Carbonic Anhydrase Isoenzymes I/II and Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5- a] [1, 3, 5]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity of 4-Amino-N,N-dimethylbenzenesulfonamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity potential of 4-Amino-N,N-dimethylbenzenesulfonamide, a non-antibiotic sulfonamide, in the context of sulfonamide hypersensitivity. Due to a lack of direct experimental data for this compound, this guide leverages data from the extensively studied sulfonamide antibiotic, sulfamethoxazole, to provide a representative comparison and discusses the structural and immunological basis for the generally low cross-reactivity observed between antibiotic and non-antibiotic sulfonamides.
Executive Summary
Sulfonamide hypersensitivity is a significant concern in drug development and clinical practice. A key question for researchers is the potential for cross-reactivity between different sulfonamide-containing compounds. While hypersensitivity reactions to sulfonamide antibiotics are relatively common, current evidence strongly suggests that cross-reactivity with non-antibiotic sulfonamides, such as this compound, is unlikely.[1][2] This distinction is primarily attributed to key structural differences between the two groups. Sulfonamide antibiotics typically possess an N1-heterocyclic ring and an arylamine moiety at the N4 position, both of which are implicated in immunological reactions and are generally absent in non-antibiotic sulfonamides.[1]
This guide presents available quantitative data on sulfonamide cross-reactivity, details a representative experimental protocol for assessing T-cell mediated hypersensitivity, and provides diagrams of the key immunological pathways involved.
Data Presentation: Comparative Cross-Reactivity Data
Direct quantitative cross-reactivity data for this compound is not available in the published literature. Therefore, the following tables present data for the sulfonamide antibiotic sulfamethoxazole as a representative compound to illustrate typical cross-reactivity profiles within the sulfonamide class.
Table 1: Immunoassay Cross-Reactivity of Sulfamethoxazole with Other Sulfonamides
This table summarizes the cross-reactivity of various sulfonamides in a competitive ELISA (Enzyme-Linked Immunosorbent Assay) designed for sulfamethoxazole detection. The 50% B/Bo value represents the concentration of the compound required to inhibit the binding of the detection antibody by 50%, with a lower value indicating higher cross-reactivity.
| Compound | 50% B/Bo (ppb) | Cross-Reactivity (%) vs. Sulfamethoxazole |
| Sulfamethoxazole | 0.255 | 100% |
| Sulfamethoxypyridazine | 0.146 | 174.7% |
| Sulfachloropyridazine | >100 | <0.255% |
| Sulfadiazine | >100 | <0.255% |
| Sulfamerazine | >100 | <0.255% |
| Sulfathiazole | >100 | <0.255% |
Data sourced from a commercially available Sulfamethoxazole ELISA kit manual. The cross-reactivity percentage is calculated as (50% B/Bo of Sulfamethoxazole / 50% B/Bo of Compound) x 100.
Table 2: Cellular Assay Cross-Reactivity: Lymphocyte Transformation Test (LTT)
The Lymphocyte Transformation Test (LTT) assesses the proliferation of T-cells in response to a drug, indicating a cell-mediated immune response. The results are often presented as a Stimulation Index (SI), which is the ratio of proliferation in the presence of the drug to proliferation in its absence. An SI greater than a defined cutoff (typically 2 or 3) is considered positive. The following data is from a study investigating cross-reactivity between sulfamethoxazole and sulfasalazine.
| Patient Group | Test Compound | Number of Patients | LTT Positive Results |
| Sulfasalazine Allergic | Sulfamethoxazole | 2 | 2 |
| Sulfasalazine Allergic | Sulfapyridine (metabolite) | 2 | 2 |
| Sulfamethoxazole Allergic | Sulfamethoxazole | 3 | 3 |
| Sulfamethoxazole Allergic | Sulfapyridine (metabolite) | 3 | 3 |
| Healthy Donors | Sulfamethoxazole | 5 | 0 |
| Healthy Donors | Sulfapyridine (metabolite) | 5 | 0 |
This data demonstrates in vitro cross-reactivity between sulfamethoxazole and sulfasalazine, a non-antibiotic sulfonamide that is structurally similar to antibiotic sulfonamides and is metabolized to an antibiotic sulfonamide (sulfapyridine).[3][4]
Experimental Protocols
Lymphocyte Transformation Test (LTT) for Assessing Drug-Induced T-Cell Proliferation
The LTT is a key in vitro method to evaluate delayed-type hypersensitivity reactions to drugs.
1. Principle: This assay measures the proliferation of peripheral blood mononuclear cells (PBMCs), primarily T-lymphocytes, upon in vitro re-exposure to a specific drug. A positive response suggests prior sensitization of the patient to the drug.[5]
2. Materials:
-
Heparinized whole blood from the test subject.
-
Ficoll-Paque density gradient medium.
-
RPMI-1640 cell culture medium supplemented with 10% heat-inactivated autologous plasma or fetal bovine serum, L-glutamine, and antibiotics (penicillin/streptomycin).
-
The drug to be tested (e.g., this compound), dissolved in a non-toxic solvent (e.g., DMSO) and diluted in culture medium to various concentrations.
-
Positive control: A mitogen such as phytohemagglutinin (PHA) or a recall antigen like tetanus toxoid.
-
Negative control: Culture medium with the drug solvent.
-
[³H]-thymidine or a non-radioactive proliferation marker (e.g., BrdU).
-
96-well cell culture plates.
-
CO₂ incubator (37°C, 5% CO₂).
-
Cell harvester and liquid scintillation counter (for [³H]-thymidine) or ELISA reader (for BrdU).
3. Methodology:
-
PBMC Isolation: Isolate PBMCs from heparinized blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Wash and resuspend the isolated PBMCs in complete RPMI-1640 medium to a final concentration of 1 x 10⁶ cells/mL.
-
Plating: Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Drug Addition: Add 100 µL of the drug solution at various concentrations (typically in triplicate or quadruplicate). Also, add positive and negative controls to separate wells.
-
Incubation: Incubate the plate for 5-7 days in a humidified CO₂ incubator.
-
Proliferation Measurement:
-
[³H]-thymidine incorporation: 16-18 hours before harvesting, add 1 µCi of [³H]-thymidine to each well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.
-
BrdU incorporation: Add BrdU to the wells for the final 2-24 hours of culture. Measure BrdU incorporation using a colorimetric immunoassay according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the mean counts per minute (CPM) or optical density (OD) for each condition. The Stimulation Index (SI) is calculated as: SI = Mean CPM (or OD) of drug-stimulated culture / Mean CPM (or OD) of negative control culture. An SI ≥ 2 or 3 is generally considered a positive result.
Mandatory Visualizations
The immunological mechanisms underlying sulfonamide hypersensitivity are primarily explained by two theories: the hapten concept and the pharmacological interaction (p-i) concept.
Caption: The Hapten Concept of Sulfonamide Hypersensitivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Managing medicines for people with sulfonamide allergy – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 3. Cross-reactivity in drug hypersensitivity reactions to sulfasalazine and sulfamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Cross-Reactivity in Drug Hypersensitivity Reactions to Sulfasalazine and Sulfamethoxazole | Semantic Scholar [semanticscholar.org]
- 5. The lymphocyte transformation test in the diagnosis of drug hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Action of 4-Amino-N,N-dimethylbenzenesulfonamide: A Comparative Guide to its Carbonic Anhydrase Inhibitory Mechanism
For Immediate Release
[City, State] – [Date] – In the competitive landscape of drug discovery, a thorough understanding of a compound's mechanism of action is paramount. This guide provides a comprehensive comparison of 4-Amino-N,N-dimethylbenzenesulfonamide, a member of the sulfonamide class of compounds, with alternative carbonic anhydrase (CA) inhibitors. Through an examination of its validated mechanism of action, supported by experimental data and detailed protocols, this document serves as a critical resource for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting a Key Enzyme Family
This compound is predicted to function as an inhibitor of carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes crucial for various physiological processes, including pH regulation, CO2 transport, and electrolyte balance. The primary mechanism of action for sulfonamide-based inhibitors involves the coordination of the sulfonamide group to the zinc ion (Zn2+) located in the active site of the carbonic anhydrase enzyme. This binding event displaces a water molecule or hydroxide ion essential for the catalytic hydration of carbon dioxide, thereby inhibiting the enzyme's function.
Comparative Inhibitory Activity
To provide a framework for understanding the potential efficacy of this compound, the following table summarizes the inhibitory activities of other relevant sulfonamide compounds against four key hCA isoforms: hCA I, hCA II (cytosolic isoforms), and hCA IX, hCA XII (transmembrane, tumor-associated isoforms). Acetazolamide, a clinically used carbonic anhydrase inhibitor, is included as a benchmark.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Benzenesulfonamide Derivative 1 | 41.5 - 1500 | 30.1 - 755 | 1.5 - 38.9 | 0.8 - 12.4 |
| Benzenesulfonamide Derivative 2 | >10000 | 271 | 137 | 91 |
| Sulfaguanidine Derivative 1 | >100000 | >100000 | 168 | 335 |
Note: Data for benzenesulfonamide and sulfaguanidine derivatives are sourced from published scientific literature and are provided for comparative purposes. The lack of specific data for this compound highlights a key area for future investigation.
Alternative Carbonic Anhydrase Inhibitors
Beyond the sulfonamide class, several other chemical scaffolds have been identified as carbonic anhydrase inhibitors, each with distinct mechanisms of action. These alternatives provide a broader perspective on targeting this enzyme family.
| Inhibitor Class | General Mechanism of Action |
| Phenols | Anchor to the zinc-bound water/hydroxide ion through a hydrogen bond. |
| Polyamines | Interact with the hydrophilic region of the active site. |
| Carboxylic Acids | Can coordinate directly to the zinc ion or anchor to the zinc-bound water. |
| Coumarins | Act as suicide inhibitors by occluding the active site entrance after hydrolysis by the enzyme. |
Experimental Validation of Mechanism of Action
The inhibitory activity of compounds against carbonic anhydrase is typically validated through a series of established in vitro assays. The following are detailed methodologies for two key experiments.
Stopped-Flow CO2 Hydration Assay
This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors.
Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO2 to bicarbonate and a proton. This change is monitored using a pH indicator.
Protocol:
-
Reagent Preparation: Prepare a buffered solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red) and the purified carbonic anhydrase isoform. Prepare a separate solution of CO2-saturated water.
-
Inhibitor Preparation: Prepare stock solutions of the test compound (e.g., this compound) and a reference inhibitor (e.g., acetazolamide) in a suitable solvent (e.g., DMSO).
-
Assay Execution:
-
Mix the enzyme solution with varying concentrations of the inhibitor and incubate for a defined period to allow for enzyme-inhibitor binding.
-
Rapidly mix the enzyme-inhibitor solution with the CO2-saturated water in a stopped-flow spectrophotometer.
-
Monitor the change in absorbance of the pH indicator over time to determine the initial rate of the reaction.
-
-
Data Analysis: Plot the reaction rates against the inhibitor concentrations to determine the IC50 value, which is then used to calculate the inhibition constant (Ki).
Fluorescent Thermal Shift Assay (FTSA)
FTSA is a high-throughput method to assess the binding of an inhibitor to a target protein by measuring changes in its thermal stability.
Principle: The binding of a ligand (inhibitor) to a protein typically increases its melting temperature (Tm). This change is monitored using a fluorescent dye that binds to hydrophobic regions of the unfolded protein.
Protocol:
-
Reagent Preparation: Prepare a solution containing the purified carbonic anhydrase isoform and a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of the test compound to the enzyme-dye solution in a multi-well plate.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument or a dedicated thermal shift assay instrument and gradually increase the temperature.
-
Fluorescence Measurement: Monitor the fluorescence intensity as the temperature increases.
-
Data Analysis: The melting temperature (Tm) is determined from the midpoint of the unfolding transition. The shift in Tm (ΔTm) in the presence of the inhibitor is used to determine the dissociation constant (Kd).
Visualizing the Pathways
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Workflow for determining inhibitor Ki values using a stopped-flow assay.
Caption: Downstream effects of Carbonic Anhydrase IX inhibition in cancer cells.
Conclusion
This compound, as a benzenesulfonamide derivative, holds promise as a carbonic anhydrase inhibitor. While direct experimental data on its inhibitory potency is currently lacking, this guide provides a robust framework for its evaluation. By understanding its likely mechanism of action, comparing it to established inhibitors and alternatives, and utilizing validated experimental protocols, researchers can effectively characterize its potential as a therapeutic agent. The provided diagrams offer a clear visualization of the experimental and biological pathways central to the validation of its mechanism of action. Further research to determine the specific inhibitory profile of this compound is strongly encouraged to fully elucidate its therapeutic potential.
A Comparative Guide to 4-Amino-N,N-dimethylbenzenesulfonamide and Its Analogs in Biological Systems
For researchers and professionals in drug development, understanding the comparative performance of a lead compound against its analogs is critical for advancing promising therapeutic candidates. This guide provides an objective comparison of 4-Amino-N,N-dimethylbenzenesulfonamide and its commercially available analogs, focusing on their biological activities. The information herein is supported by experimental data from various scientific studies, with detailed methodologies provided for key experiments.
Overview of this compound
This compound is a member of the sulfonamide class of compounds, which are characterized by a sulfonyl group connected to an amine group.[1] The core structure consists of a benzene ring substituted with a sulfonamide group and an amino group. The nitrogen of the sulfonamide is further substituted with two methyl groups.
Chemical Structure:
-
IUPAC Name: this compound
-
CAS Number: 1709-59-7[2]
-
Molecular Formula: C₈H₁₂N₂O₂S[2]
-
Molecular Weight: 200.26 g/mol [2]
Sulfonamides are renowned for their antimicrobial properties, primarily acting as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][3] This inhibition halts the production of folate, a crucial component for DNA synthesis and bacterial growth.[1][3] Additionally, various sulfonamide derivatives have been extensively investigated as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in numerous physiological processes.[4][5]
Comparative Performance Data
While direct head-to-head comparative studies of this compound against a wide array of its commercial analogs are limited in publicly available literature, extensive research has been conducted on various sulfonamide derivatives. The following tables summarize quantitative data from studies on analogs, providing a baseline for performance comparison in two key areas: antibacterial activity and carbonic anhydrase inhibition.
Antibacterial Activity of Sulfonamide Analogs
The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. It represents the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Sulfonamide Analogs against Bacterial Strains
| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Reference |
| N,N-diethyl-2-(phenylmethylsulfonamido)alkanamide derivative (22) | Escherichia coli | 12.5 | [6] |
| 1-(benzylsulfonyl)pyrrolidine-2-carboxylic acid (2) | Staphylococcus aureus | 1.8 | [6] |
| N,N-diethyl-2-(4-methylphenylsulfonamido)-3-phenylpropanamide (8j) | Escherichia coli | 12.5 | [7] |
| N,N-diethyl-2-(4-methylphenylsulfonamido)-3-phenylpropanamide (8j) | Staphylococcus aureus | 25 | [7] |
| 4-((4-Acetamidophenyl)sulfonamido)benzoic acid (FQ5) | Pseudomonas aeruginosa | 16 | [8] |
| 4-((4-Acetamidophenyl)sulfonamido)benzoic acid (FQ5) | Escherichia coli | 16 | [8] |
| 4-((4-Acetamidophenyl)sulfonamido)benzoic acid (FQ5) | Bacillus subtilis | 16 | [8] |
| 4-((4-Acetamidophenyl)sulfonamido)benzoic acid (FQ5) | Staphylococcus aureus | 32 | [8] |
| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid (I) | Staphylococcus aureus (MRSA) | 32 | [9] |
Note: The data presented is from different studies and experimental conditions may vary.
Carbonic Anhydrase Inhibition by Sulfonamide Analogs
The inhibitory activity of sulfonamides against various isoforms of human carbonic anhydrase (hCA) is typically reported as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). Lower values indicate greater potency.
Table 2: Inhibition Constants (Kᵢ) of Selected Sulfonamide Analogs against Human Carbonic Anhydrase (hCA) Isoforms
| Compound/Analog | hCA Isoform | Kᵢ (nM) | Reference |
| 4-(3-(pyrrolidin-1-yl)prop-1-yn-1-yl)benzenesulfonamide (4a) | hCA I | 105 | [10] |
| 4-(3-(pyrrolidin-1-yl)prop-1-yn-1-yl)benzenesulfonamide (4a) | hCA II | 30.1 | [10] |
| 4-(3-(pyrrolidin-1-yl)prop-1-yn-1-yl)benzenesulfonamide (4a) | hCA IX | 5.5 | [10] |
| 4-(3-(pyrrolidin-1-yl)prop-1-yn-1-yl)benzenesulfonamide (4a) | hCA XII | 4.1 | [10] |
| 4-(2-((1-(4-sulfamoylphenyl)-1H-1,2,3-triazol-4-yl)methyl)isoindolin-1-one) (5k) | hCA I | 41.5 | [10] |
| 4-(2-((1-(4-sulfamoylphenyl)-1H-1,2,3-triazol-4-yl)methyl)isoindolin-1-one) (5k) | hCA II | 44.8 | [10] |
| 4-(2-((1-(4-sulfamoylphenyl)-1H-1,2,3-triazol-4-yl)methyl)isoindolin-1-one) (5k) | hCA IX | 1.5 | [10] |
| 4-(2-((1-(4-sulfamoylphenyl)-1H-1,2,3-triazol-4-yl)methyl)isoindolin-1-one) (5k) | hCA XII | 0.8 | [10] |
| Hydrazonobenzenesulfonamide (5) | hCA I | 18.5 | [5] |
| Hydrazonobenzenesulfonamide (5) | hCA II | 5.9 | [5] |
| Hydrazonobenzenesulfonamide (5) | hCA IX | 25.4 | [5] |
| Hydrazonobenzenesulfonamide (5) | hCA XII | 4.7 | [5] |
| Acetazolamide (Standard) | hCA I | 250 | [5] |
| Acetazolamide (Standard) | hCA II | 12 | [5] |
| Acetazolamide (Standard) | hCA IX | 25 | [5] |
| Acetazolamide (Standard) | hCA XII | 5.7 | [5] |
Note: The data presented is from different studies and experimental conditions may vary.
Key Signaling Pathways and Mechanisms of Action
The biological activity of sulfonamides can be attributed to their interaction with specific enzymes and pathways. The following diagrams illustrate these mechanisms.
Figure 1. Mechanism of antibacterial action of sulfonamides.
Figure 2. Inhibition of carbonic anhydrase by sulfonamides.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of a compound's biological activity.
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This method is widely used to determine the in vitro antibacterial activity of a compound.[11]
1. Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 well-isolated colonies of the test bacterium from a fresh agar plate.
-
Inoculate the colonies into a tube containing 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate the broth culture at 37°C for 18-24 hours.
-
Adjust the turbidity of the bacterial suspension with sterile saline or broth to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3]
2. Preparation of Sulfonamide Dilutions:
-
Dissolve the sulfonamide compounds in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mg/mL).
-
In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the stock solution with CAMHB to obtain a range of desired concentrations.[3]
-
Include a growth control well (containing only CAMHB and the bacterial inoculum) and a sterility control well (containing only CAMHB).
3. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the standardized bacterial suspension.
-
Incubate the plate at 37°C for 16-20 hours in ambient air.
4. Determination of MIC:
-
Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the sulfonamide at which there is no visible growth.
Figure 3. Experimental workflow for MIC determination.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This assay measures the inhibition of CA-catalyzed hydration of carbon dioxide.
1. Materials:
-
Purified human carbonic anhydrase isoforms.
-
Test sulfonamide compounds.
-
Buffer solution (e.g., Tris-HCl).
-
CO₂-saturated water.
-
pH indicator.
-
Stopped-flow spectrophotometer.
2. Procedure:
-
The assay is performed at a constant temperature (e.g., 25°C).
-
The reaction mixture contains buffer, pH indicator, the CA enzyme, and varying concentrations of the sulfonamide inhibitor.
-
The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with the CO₂-saturated water.
-
The change in absorbance of the pH indicator is monitored over time as the hydration of CO₂ produces protons, causing a pH drop.
3. Data Analysis:
-
The initial rates of the enzymatic reaction are calculated from the absorbance data.
-
The inhibition constant (Kᵢ) is determined by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).[5][10]
Conclusion
This guide provides a comparative overview of this compound and its analogs based on available scientific literature. The presented data highlights the potential of sulfonamide derivatives as both antibacterial agents and potent inhibitors of carbonic anhydrase isoforms. The detailed experimental protocols offer a foundation for researchers to conduct their own comparative studies. Further direct comparative investigations of this compound against a broad panel of its commercially available analogs are warranted to fully elucidate its therapeutic potential and guide future drug development efforts.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-amino-N,N-dimethyl-benzenesulfonamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Evaluation of 4-Amino-N,N-dimethylbenzenesulfonamide and Structurally Related Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Carbonic Anhydrase Inhibition
Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors, with applications in treating glaucoma, epilepsy, and certain types of cancer.[1][2] The primary mechanism of action involves the binding of the sulfonamide group to the zinc ion in the active site of the enzyme.
Comparative Inhibition Data
The following table summarizes the inhibition constants (Kᵢ) of various 4-aminobenzenesulfonamide derivatives against several human carbonic anhydrase (hCA) isoforms. Acetazolamide, a clinically used CA inhibitor, is included for comparison.
| Compound/Derivative | hCA I (Kᵢ in nM) | hCA II (Kᵢ in nM) | hCA IX (Kᵢ in nM) | hCA XII (Kᵢ in nM) | Reference |
| 4-Amino-N,N-dimethylbenzenesulfonamide | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [3][4] |
| 4-(2-aminoethyl)benzenesulfonamide conjugate 1 | >10000 | 8.9 | 93.4 | 7.8 | [5] |
| 4-(2-aminoethyl)benzenesulfonamide conjugate 2 | 8950 | 9.7 | 105.6 | 8.4 | [5] |
| Hydrazonobenzenesulfonamide 5 | 18.5 | 5.2 | 6.3 | 8.1 | [4] |
| Hydrazonobenzenesulfonamide 7 | 35.6 | 6.1 | 8.9 | 10.3 | [4] |
Experimental Protocols for Carbonic Anhydrase Inhibition
Stopped-Flow CO₂ Hydrase Assay
This assay measures the catalytic activity of carbonic anhydrase by monitoring the hydration of CO₂.
-
Reagents and Buffers:
-
HEPES or TRIS buffer (20 mM, pH 7.5 for α-CAs, pH 8.3 for β-CAs).
-
Na₂SO₄ (20 mM) for maintaining constant ionic strength.
-
Phenol red (0.2 mM) as a pH indicator.
-
CO₂ solutions of varying concentrations (1.7 to 17 mM).
-
Enzyme (recombinant hCA isoforms) and inhibitor stock solutions (0.1 mM in deionized water).
-
-
Procedure:
-
The assay is performed using a stopped-flow instrument.
-
The change in absorbance of phenol red is monitored at 557 nm.
-
The enzyme and inhibitor are pre-incubated for 15 minutes at room temperature to allow for complex formation.
-
The initial rates of the CA-catalyzed CO₂ hydration reaction are measured for a period of 10–100 seconds.
-
The uncatalyzed rate is subtracted from the observed rates.
-
Inhibition constants (Kᵢ) are calculated using the Cheng-Prusoff equation.
-
Fluorescent Thermal Shift Assay (FTSA)
FTSA measures the thermal stability of a protein to determine ligand binding.
-
Reagents:
-
Protein solution (e.g., 0.1-1 mg/mL carbonic anhydrase).
-
Buffer (e.g., 25-50 mM buffer, 50-100 mM NaCl).
-
Fluorescent probe (e.g., 50-100 µM ANS).
-
Inhibitor solutions at various concentrations.
-
-
Procedure:
-
Protein-ligand solutions are prepared in a 384-well PCR microplate.
-
The plate is heated from 25°C to 100°C at a rate of 1°C per minute.
-
The fluorescence of the probe is monitored as a function of temperature.
-
The melting temperature (Tₘ) is determined from the inflection point of the unfolding transition.
-
The change in Tₘ is used to calculate the binding affinity.
-
Carbonic Anhydrase Inhibition Workflow
Caption: Workflow for Carbonic Anhydrase Inhibition Assay.
Antimicrobial Activity
Sulfonamides were among the first antimicrobial agents and continue to be a source of new antibacterial and antifungal compounds.
Comparative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative sulfonamide derivatives against common bacterial strains.
| Compound/Derivative | S. aureus (MIC in µg/mL) | E. coli (MIC in µg/mL) | K. pneumoniae (MIC in µg/mL) | P. aeruginosa (MIC in µg/mL) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Sulfamethoxazole | 8-64 | 8-64 | >64 | >64 | [General Knowledge] |
| Thiazolyl-benzenesulfonamide 4e | 15.62 | >1000 | 125 | >1000 | |
| Thiazolyl-benzenesulfonamide 4g | 15.62 | 250 | 62.5 | 125 | |
| Thiazolyl-benzenesulfonamide 4h | 31.25 | 500 | 125 | 250 |
Experimental Protocol for Antimicrobial Susceptibility Testing
Broth Microdilution Method
This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Media and Reagents:
-
Mueller-Hinton Broth (MHB).
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Sterile 96-well microtiter plates.
-
Sulfonamide stock solution in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
Prepare a bacterial inoculum suspension standardized to a 0.5 McFarland standard.
-
In a 96-well plate, perform two-fold serial dilutions of the sulfonamide stock solution with MHB.
-
Inoculate each well with the bacterial suspension.
-
Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 16-20 hours.
-
The MIC is the lowest concentration of the sulfonamide that shows no visible bacterial growth.
-
Antimicrobial Susceptibility Testing Workflow
Caption: Workflow for Broth Microdilution Assay.
Anticancer Activity
Many sulfonamide derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of carbonic anhydrases that are overexpressed in tumors.
Comparative Anticancer Data
The following table shows the half-maximal inhibitory concentration (IC₅₀) values of selected sulfonamide derivatives against different cancer cell lines.
| Compound/Derivative | HeLa (IC₅₀ in µM) | HCT-116 (IC₅₀ in µM) | MCF-7 (IC₅₀ in µM) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| Benzenesulfonamide-imidazole hybrid 11 | 6 | >100 | >100 | |
| Benzenesulfonamide-imidazole hybrid 12 | 7 | >100 | >100 | |
| Benzenesulfonamide-imidazole hybrid 13 | 6 | >100 | >100 | |
| 3-Amino-4-hydroxy-benzenesulfonamide derivative 9 | ~30 | ~40 | ~35 | [6] |
| 3-Amino-4-hydroxy-benzenesulfonamide derivative 12 | ~60 | ~70 | ~65 | [6] |
Experimental Protocol for In Vitro Anticancer Activity
MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture and Reagents:
-
Cancer cell lines (e.g., HeLa, HCT-116, MCF-7).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO).
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the sulfonamide compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
-
Signaling Pathway of Carbonic Anhydrase IX in Cancer
Caption: Role of CAIX in Tumor Progression and its Inhibition.
References
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and carbonic anhydrase inhibitory properties of novel 4-(2-aminoethyl)benzenesulfonamide-dipeptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 4-Amino-N,N-dimethylbenzenesulfonamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Amino-N,N-dimethylbenzenesulfonamide, ensuring adherence to safety protocols and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility, which typically employs high-temperature incineration to ensure the complete destruction of the compound.
-
Waste Segregation and Collection:
-
Collect all waste materials containing this compound, including contaminated items like weighing boats, filter paper, and disposable PPE, in a dedicated and clearly labeled hazardous waste container.
-
Solid waste should be collected in a securely sealed, compatible container, such as a labeled plastic bag or a lined metal can.
-
Do not mix this waste stream with other chemical wastes unless explicitly approved by your institution's environmental health and safety (EHS) office.
-
-
Container Labeling:
-
All waste containers must be clearly and accurately labeled with the full chemical name: "this compound" and the appropriate hazard warnings (e.g., "Acute Toxicity," "Skin Sensitizer").
-
Include the accumulation start date on the label.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area away from incompatible materials.
-
Ensure the storage area is cool, dry, and well-ventilated.
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound and any other relevant information about the waste.
-
Quantitative Disposal Parameters
The following table summarizes key quantitative data related to the disposal and safety of this compound.
| Parameter | Value/Guideline | Source |
| GHS Hazard Classifications | Acute Toxicity 4 (Oral), Skin Sensitizer 1 | [1] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Water Hazard Class (WGK) | 3 (highly hazardous for water) | [1] |
| Recommended Disposal Method | High-Temperature Incineration | [2] |
| Incineration Temperature | >1200°C for pharmaceutical waste | [2] |
| Destruction and Removal Efficiency (DRE) | ≥99.99% for hazardous waste | [3] |
Environmental and Ecotoxicity Profile
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Amino-N,N-dimethylbenzenesulfonamide
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-Amino-N,N-dimethylbenzenesulfonamide (CAS Number: 1709-59-7). Adherence to these protocols is essential for ensuring laboratory safety and proper chemical management.
Chemical and Hazard Data
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂N₂O₂S | [1][2][3][4] |
| Molecular Weight | 200.26 g/mol | [1][2][3][4][5] |
| Appearance | Solid | [1][2] |
| GHS Hazard Statements | H302: Harmful if swallowedH317: May cause an allergic skin reaction | [1][2][3] |
| Signal Word | Warning | [1][2][3] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1][2][3] |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Recommended Equipment |
| Eye/Face | Wear safety glasses with side-shields (or goggles) conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[6] |
| Skin | Wear appropriate protective gloves and clothing to prevent skin exposure.[6][7] Remove and wash contaminated clothing before reuse. |
| Respiratory | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulates filter conforming to EN 143.[6] |
Experimental Protocols: Safe Handling and Disposal
Handling Procedures:
-
Ventilation: Handle the substance in a well-ventilated area or within a chemical fume hood to minimize inhalation of dust.[6]
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
-
Exposure Avoidance: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7] Prevent contact with skin and eyes.
-
Emergency Preparedness: Ensure that eyewash stations and safety showers are located in close proximity to the workstation.[6]
First Aid Measures:
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[7]
-
If on Skin: Wash with plenty of soap and water.[7] If skin irritation or a rash occurs, seek medical advice/attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
Disposal Plan:
-
Waste Collection: Sweep up the solid material and place it into a suitable, labeled container for disposal.[6]
-
Environmental Protection: Do not allow the chemical to enter drains or the environment.[6]
-
Regulatory Compliance: Dispose of the waste material at an approved waste disposal plant, in accordance with local, regional, and national regulations.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. 4-amino-N,N-dimethyl-benzenesulfonamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-amino-N,N-dimethyl-benzenesulfonamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-amino-N,N-dimethyl-benzenesulfonamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-amino-N,N-dimethyl-benzenesulfonamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Amino-N-methylbenzenemethanesulfonamide | C8H12N2O2S | CID 2778131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.co.uk [fishersci.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
